L-817818
Description
Properties
Molecular Formula |
C33H36N4O3 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29-/m0/s1 |
InChI Key |
NFVRGDRCCNEGBS-LGGPFLRQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
L-817818: A Deep Dive into its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-817818 is a selective non-peptide agonist of the somatostatin (B550006) receptor subtype 5 (sst5). Emerging research has highlighted its potential as a neuroprotective agent, particularly in the context of retinal ganglion cell (RGC) degeneration in glaucoma. The core mechanism of action of this compound revolves around the activation of sst5, which triggers a cascade of intracellular events leading to the attenuation of apoptosis and the reduction of oxidative stress. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's mechanism of action, supported by experimental evidence, structured data, and visual representations of the key signaling pathways.
Introduction
Somatostatin, a cyclic neuropeptide, exerts its diverse physiological effects through a family of five G protein-coupled receptors (GPCRs), designated sst1 through sst5. These receptors are widely distributed throughout the central nervous system and peripheral tissues, and their activation modulates various cellular processes, including neurotransmission, hormone secretion, and cell proliferation. This compound has been identified as a selective agonist for the sst5 receptor, making it a valuable tool for elucidating the specific roles of this receptor subtype and a potential therapeutic candidate for diseases involving sst5-mediated pathways.
Recent studies have focused on the neuroprotective effects of this compound in the retina, a tissue where sst5 is expressed in retinal ganglion cells (RGCs). In conditions such as glaucoma, RGCs undergo apoptosis, leading to progressive vision loss. The targeted activation of sst5 by this compound offers a promising strategy to counteract this degenerative process.
Core Mechanism of Action: sst5 Agonism
The primary mechanism of action of this compound is its selective binding to and activation of the somatostatin receptor 5 (sst5). As a G protein-coupled receptor, sst5 activation by this compound initiates a downstream signaling cascade that ultimately leads to the observed neuroprotective effects.
Quantitative Pharmacological Data
Table 1: Pharmacological Profile of this compound (Inferred and Comparative Data)
| Parameter | Value | Receptor Subtype | Species | Reference |
| Binding Affinity (Ki) | Data not available | sst5 | - | - |
| Functional Potency (IC50/EC50) | Data not available | sst5 | - | - |
| Comparative sst5 Agonist Potency (EC50 of CRN02481) | 0.041 nM | sst5 | Mouse | [1] |
Neuroprotective Signaling Pathways
Activation of sst5 by this compound in retinal ganglion cells triggers a multi-faceted neuroprotective response characterized by the inhibition of apoptosis and the mitigation of oxidative stress.
Anti-Apoptotic Pathway
Experimental evidence suggests that this compound administration can significantly reduce RGC loss by attenuating apoptosis.[2][3] This is achieved through the modulation of key apoptosis-regulating proteins.
-
Regulation of the Bcl-2 Family: this compound treatment has been shown to reverse the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax induced by glaucomatous stress.[2][3] This shift in the Bcl-2/Bax ratio is a critical determinant of cell survival.
-
Inhibition of Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases. This compound administration leads to the downregulation of the initiator caspase-9 and the executioner caspase-3, thereby directly inhibiting the cellular machinery of apoptosis.[2][3]
Anti-Oxidative Stress Pathway
Oxidative stress is a key contributor to RGC death in glaucoma. This compound has been shown to mitigate oxidative damage through the following mechanisms:
-
Reduction of Reactive Oxygen Species (ROS): Administration of this compound leads to a decrease in the concentration of reactive oxygen species and reactive nitrogen species.[2][3]
-
Inhibition of Lipid Peroxidation: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, are reduced following this compound treatment.[2][3]
-
Improvement of Mitochondrial Function: this compound has been observed to ameliorate the function of the mitochondrial respiratory chain complex (MRCC), which is often impaired under glaucomatous conditions.[2][3]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature that have elucidated the mechanism of action of this compound.
Experimental Glaucoma Model
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Induction of Chronic Ocular Hypertension (COH): A hypertonic saline solution (e.g., 50 μL of 1.8 M NaCl) is injected into the episcleral veins of one eye to induce elevated intraocular pressure (IOP). The contralateral eye serves as a control. IOP is monitored regularly using a tonometer.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal injection at a specified dosage and frequency.
Assessment of Retinal Ganglion Cell Apoptosis
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Retinal cryosections or whole mounts are prepared.
-
Permeabilization: The tissue is permeabilized (e.g., with 0.1% Triton X-100 in 0.1% sodium citrate).
-
Labeling: The tissue is incubated with a TUNEL reaction mixture containing TdT and labeled nucleotides (e.g., fluorescein-dUTP).
-
Visualization: TUNEL-positive cells are visualized using fluorescence microscopy. The number of TUNEL-positive cells in the ganglion cell layer is quantified.
-
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Retinal tissues are homogenized in lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Conclusion
This compound demonstrates significant neuroprotective effects on retinal ganglion cells through its selective agonism of the sst5 receptor. The activation of sst5 initiates downstream signaling pathways that effectively inhibit apoptosis by modulating the Bcl-2/Bax ratio and downregulating key caspases. Furthermore, this compound mitigates oxidative stress by reducing ROS and lipid peroxidation and improving mitochondrial function. These findings underscore the therapeutic potential of this compound and other selective sst5 agonists for the treatment of neurodegenerative diseases of the retina, such as glaucoma. Further research is warranted to fully elucidate the quantitative pharmacology of this compound and to explore its efficacy and safety in preclinical and clinical settings.
References
An In-Depth Technical Guide on the Somatostatin Receptor 5 Binding Affinity of L-817,818
This technical guide provides a comprehensive overview of the binding characteristics of L-817,818, a selective agonist for the somatostatin (B550006) receptor 5 (SSTR5). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of associated signaling pathways and workflows.
Core Data Presentation: L-817,818 Binding Affinity at SSTR5
The binding affinity of L-817,818 to the human somatostatin receptor 5 (SSTR5) has been characterized through various in vitro assays. The following table summarizes the available quantitative data, providing a clear comparison of its potency.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) |
| L-817,818 | Human SSTR5 | Radioligand Binding | Ki | 0.4 |
Note: While a Ki value is available, comprehensive data including IC50 and Kd values from multiple studies would provide a more complete affinity profile. The Ki value is a measure of the inhibitor's binding affinity; a lower Ki value indicates a higher affinity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for determining the binding affinity and functional activity of L-817,818 at SSTR5.
Radioligand Binding Assay Protocol (Competitive Binding)
This protocol is adapted for determining the binding affinity of L-817,818 for SSTR5 using membranes from cells expressing the human SSTR5 and [125I-Tyr11]-Somatostatin-14 as the radioligand.[1]
1. Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human SSTR5.
-
Harvest the cells and homogenize them in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane preparations at -80°C until use.
2. Binding Assay:
-
Perform the binding assay in a 96-well plate with a total volume of 200 µL per well.
-
Add 50 µL of assay buffer containing increasing concentrations of the unlabeled competitor, L-817,818.
-
Add 50 µL of [125I-Tyr11]-Somatostatin-14 at a final concentration close to its Kd (e.g., 0.1 nM).
-
Add 100 µL of the prepared cell membrane homogenate (containing 10-20 µg of protein).
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) in a separate set of wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a GF/C glass fiber filter plate pre-soaked in 0.3% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of L-817,818.
-
Determine the IC50 value (the concentration of L-817,818 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]
Functional Assay Protocol (cAMP Measurement)
This protocol describes a method to assess the functional activity of L-817,818 by measuring its effect on intracellular cyclic AMP (cAMP) levels in cells expressing SSTR5.[4]
1. Cell Culture and Transfection:
-
Seed HEK293 cells in a 12-well plate in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with a plasmid encoding human SSTR5 and a cAMP biosensor plasmid (e.g., GloSensor™-22F cAMP Plasmid) using a suitable transfection reagent.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
2. cAMP Assay:
-
Harvest the transfected cells, wash with PBS, and resuspend them in a CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Dispense the cell suspension into a white 384-well plate.
-
Incubate the plate in the dark at room temperature for 2 hours to allow for reagent equilibration.
-
Add increasing concentrations of L-817,818 to the wells.
-
Stimulate adenylyl cyclase activity by adding a known activator, such as forskolin (B1673556) (e.g., 10 µM final concentration).
-
Measure the luminescence signal using a plate reader at different time points after agonist and forskolin addition.
3. Data Analysis:
-
The luminescence signal is inversely proportional to the cAMP concentration.
-
Normalize the data to the response of forskolin alone (100%) and the basal level (0%).
-
Plot the normalized response as a function of the log concentration of L-817,818.
-
Determine the EC50 value (the concentration of L-817,818 that produces 50% of the maximal inhibitory effect) by non-linear regression analysis.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to L-817,818 and SSTR5.
References
The Biological Activity of L-817818: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective Somatostatin (B550006) Receptor Subtype 5 (sst5) Agonist
Introduction
L-817818 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 5 (sst5).[1] Somatostatin receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the hormone somatostatin. These effects include the regulation of hormone secretion, neurotransmission, and cell proliferation. The five known somatostatin receptor subtypes (sst1-sst5) exhibit distinct tissue distribution and signaling properties, making subtype-selective ligands like this compound valuable tools for both basic research and potential therapeutic development. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its binding affinity, functional pharmacology, signaling pathways, and experimental applications.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound.
Table 1: Radioligand Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| sst1 | 3.3 |
| sst2 | 52 |
| sst3 | 64 |
| sst4 | 82 |
| sst5 | 0.4 |
Data sourced from MedKoo Biosciences.[1]
Table 2: Functional Activity of this compound
| Assay | Cell Type | Species | EC50 (nM) |
| Growth Hormone Release Inhibition | Pituitary Cells | Rat | 3.1 |
| Insulin Release Inhibition | Pancreatic Islets | Mouse | 0.3 |
Data sourced from MedKoo Biosciences.[1]
Signaling Pathways of this compound via sst5 Activation
Activation of the sst5 receptor by this compound initiates a cascade of intracellular signaling events primarily mediated by inhibitory G proteins (Gi/o). A key consequence of this activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).
In the context of neuroprotection, particularly in retinal ganglion cells, the signaling pathway of this compound involves the regulation of apoptotic and survival pathways. This includes the modulation of the Bcl-2 family of proteins, leading to an increase in the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. Subsequently, this leads to the downregulation of the executioner caspases, caspase-9 and caspase-3, ultimately inhibiting apoptosis. Furthermore, this compound has been shown to mitigate oxidative stress by reducing the levels of reactive oxygen and nitrogen species (ROS/RNS) and malondialdehyde, and by preserving the function of the mitochondrial respiratory chain complex (MRCC).[2]
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors
This protocol describes a general method for determining the binding affinity of a compound like this compound to somatostatin receptors expressed in a cell line.
1. Membrane Preparation:
-
Culture cells expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with sst5).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (this compound).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol outlines a general method to assess the functional activity of this compound as an sst5 agonist by measuring its effect on cAMP levels.
1. Cell Culture and Treatment:
-
Plate cells expressing the sst5 receptor (e.g., CHO-K1 or HEK293 cells) in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of this compound.
2. Cell Lysis and cAMP Measurement:
-
After a specific incubation period, lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
3. Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) from the dose-response curve.
In Vivo Application: Neuroprotection in a Model of Experimental Glaucoma
This compound has been investigated for its neuroprotective effects in a rat model of chronic ocular hypertension (COH), which mimics glaucoma.[2]
Experimental Model:
-
Chronic ocular hypertension is induced in rats by weekly injections of chondroitin (B13769445) sulfate (B86663) into the anterior chamber of the eye.
-
This compound is administered systemically (e.g., via intraperitoneal injection).
Outcome Measures:
-
Retinal Ganglion Cell (RGC) Survival: RGCs are quantified in retinal flat mounts using markers such as Brn3a.
-
Apoptosis: Apoptotic cells in the ganglion cell layer are detected using TUNEL staining.
-
Molecular Markers: The expression levels of apoptosis-related proteins (Bcl-2, Bax, caspases) are assessed by methods like Western blotting or immunohistochemistry.
-
Oxidative Stress: Markers of oxidative stress, such as reactive oxygen species (ROS) and malondialdehyde, are measured in retinal tissue.
-
Mitochondrial Function: The activity of the mitochondrial respiratory chain complexes is assayed.
Key Findings:
-
Administration of this compound has been shown to significantly reduce the loss of RGCs in this model.[2]
-
The neuroprotective effect is associated with a decrease in apoptosis, a reduction in oxidative stress, and the preservation of mitochondrial function.[2]
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the somatostatin receptor subtype 5. Its high potency and selectivity make it a suitable probe for dissecting sst5-mediated signaling pathways in various cellular and in vivo models. The demonstrated neuroprotective effects of this compound in a model of glaucoma highlight its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a foundational understanding of the biological activity of this compound to aid researchers in its application.
References
L-817818: A Technical Guide to its Discovery, Synthesis, and Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
L-817818 is a potent and selective non-peptide agonist of the somatostatin (B550006) receptor subtype 5 (sst5). Its discovery by Merck Research Laboratories marked a significant advancement in the study of somatostatin receptor pharmacology, providing a valuable chemical tool to elucidate the physiological roles of the sst5 receptor. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery
This compound was identified through a sophisticated drug discovery program at Merck that utilized a combinatorial chemistry approach guided by molecular modeling of known peptide agonists of somatostatin receptors.[1][2] This strategy allowed for the rapid synthesis and screening of large libraries of compounds to identify subtype-selective ligands. The discovery of this compound and other selective agonists for each of the five somatostatin receptor subtypes (sst1-5) provided researchers with powerful tools to dissect the specific physiological functions of each receptor subtype.[1]
Chemical Synthesis
While the seminal publications from Merck describe the use of combinatorial libraries for the discovery of this compound, a detailed, step-by-step synthesis protocol for this specific molecule is not publicly available in the primary scientific literature or associated patents. The general approach involved the creation of a diverse library of small molecules with scaffolds designed to mimic the binding motifs of peptidic somatostatin agonists.
The chemical structure of this compound is complex, and there are minor discrepancies in its IUPAC name across different chemical suppliers. One commonly cited IUPAC name is (2S)-N-[(1R)-1-[[4-[[(3,5-difluorobenzoyl)amino]methyl]-1-(2-naphthalenylmethyl)-4-piperidinyl]methyl]-2-hydroxyethyl]-2-amino-3-methylbutanamide. Another is (S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate. Researchers should verify the structure and purity of any obtained samples through analytical methods such as NMR and mass spectrometry.
Biological Activity and Quantitative Data
This compound is characterized by its high affinity and selectivity for the human somatostatin receptor subtype 5 (sst5). Its biological activity has been extensively evaluated in a variety of in vitro assays, demonstrating its potent agonistic effects.
Somatostatin Receptor Binding Affinity
The binding affinity of this compound for the five human somatostatin receptor subtypes was determined using radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| hsst1 | >1000 |
| hsst2 | >1000 |
| hsst3 | >1000 |
| hsst4 | >1000 |
| hsst5 | 0.55 |
| Data from Rohrer et al., Science (1998). |
Functional Activity
The functional activity of this compound as an sst5 agonist was assessed by its ability to inhibit hormone release from primary cell cultures. The half-maximal effective concentrations (EC50) for the inhibition of growth hormone and insulin (B600854) release are presented below.
| Assay | Cell Type | EC50 (nM) |
| Growth Hormone Release Inhibition | Rat Pituitary Cells | 2.5 |
| Insulin Release Inhibition | Mouse Pancreatic Islets | 0.3 |
| Data from Rohrer et al., Science (1998). |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by activating the sst5 receptor, a G-protein coupled receptor (GPCR). The downstream signaling pathways involve the regulation of ion channels and adenylyl cyclase activity, ultimately leading to the inhibition of hormone secretion. In the context of neuroprotection, this compound has been shown to modulate the Bcl-2/Bax apoptosis pathway, reduce oxidative stress, and improve mitochondrial function.[3]
Caption: Signaling pathway of this compound through the sst5 receptor.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in single public sources. The following are representative protocols based on the original discovery papers and general methodologies in the field.
Somatostatin Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype.
Caption: Workflow for a somatostatin receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human somatostatin receptor of interest (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated in a binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors) with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-Somatostatin-14) and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25°C).
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Growth Hormone Release Assay from Rat Pituitary Cells
This assay measures the ability of a compound to inhibit growth hormone (GH) secretion from primary rat pituitary cells.
Methodology:
-
Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in a suitable medium.
-
Stimulation: The cells are pre-incubated with the test compound (this compound) at various concentrations for a defined period.
-
Hormone Release: GH release is stimulated by adding a secretagogue such as growth hormone-releasing hormone (GHRH).
-
Sample Collection: After a specific incubation time, the cell culture supernatant is collected.
-
Quantification: The concentration of GH in the supernatant is measured using a specific immunoassay (e.g., ELISA).
-
Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the stimulated GH release, and the EC50 value is determined.
Insulin Release Assay from Mouse Pancreatic Islets
This assay assesses the effect of a compound on insulin secretion from isolated mouse pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by purification.
-
Pre-incubation: The isolated islets are pre-incubated in a buffer containing a sub-stimulatory concentration of glucose.
-
Stimulation of Insulin Release: The islets are then incubated in a buffer containing a stimulatory concentration of glucose in the presence of various concentrations of the test compound (this compound).
-
Sample Collection: After a defined incubation period, the supernatant is collected.
-
Quantification: The insulin concentration in the supernatant is quantified using a specific immunoassay (e.g., RIA or ELISA).
-
Data Analysis: The inhibitory effect of the compound on glucose-stimulated insulin secretion is determined, and the EC50 value is calculated.
References
- 1. Identification and characterization of subtype selective somatostatin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20030138432A1 - Selective cellular targeting: multifunctional delivery vehicles, multifunctional prodrugs, use as antineoplastic drugs - Google Patents [patents.google.com]
In Vitro Characterization of L-817,818: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of L-817,818, a potent and selective agonist for the somatostatin (B550006) receptor subtype 5 (sst5). This document details the pharmacological properties, signaling pathways, and experimental methodologies relevant to the study of this compound, offering a valuable resource for researchers in pharmacology and drug development.
Core Compound Profile: L-817,818
L-817,818 is a non-peptide small molecule that selectively activates the sst5 receptor, a member of the G-protein coupled receptor (GPCR) family.[1] This selectivity makes it a valuable tool for elucidating the physiological functions of the sst5 receptor and a potential therapeutic agent for conditions where sst5 modulation is beneficial, such as hyperinsulinism and certain types of tumors.[2][3]
Quantitative Data Summary
| Compound | Target | Assay Type | Readout | EC50 (nM) |
| Agonist 1 | Human sst5 | cAMP Inhibition | cAMP levels | 5.7 |
| Agonist 2 | Human sst5 | cAMP Inhibition | cAMP levels | 0.39 |
| Agonist 1 | Rat sst5 | cAMP Inhibition | cAMP levels | 0.62 |
| Agonist 2 | Rat sst5 | cAMP Inhibition | cAMP levels | 0.36 |
Data adapted from a study on selective sst5 agonists.[3]
Signaling Pathway
Activation of the sst5 receptor by L-817,818 initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Furthermore, sst5 activation has been shown to influence other signaling pathways, including those involved in apoptosis and cellular stress.
Caption: Signaling pathway of L-817,818 via the sst5 receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Ki) of L-817,818 for the sst5 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human sst5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for sst5 (e.g., [125I]-Tyr11-SRIF-14), and varying concentrations of unlabeled L-817,818.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled sst5 ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a filter mat, which traps the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-817,818 concentration.
-
Determine the IC50 value (the concentration of L-817,818 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of sst5 receptor activation by L-817,818, specifically its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
1. Cell Preparation:
-
Seed cells expressing the sst5 receptor into a 96-well plate and culture overnight.
2. Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of L-817,818.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells to release intracellular cAMP.
3. cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the L-817,818 concentration.
-
Determine the EC50 value, which is the concentration of L-817,818 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
Caption: General experimental workflows for in vitro characterization.
Additional In Vitro Findings
Studies have revealed that while natural somatostatin peptides induce internalization of the sst5 receptor, potent synthetic sst5 agonists like L-817,818 do not trigger this effect under similar conditions.[4] This lack of receptor internalization is a significant characteristic of L-817,818 and may have implications for its long-term signaling properties and therapeutic application.
Furthermore, the activation of sst5 by L-817,818 has been shown to exert neuroprotective effects in vitro by modulating apoptosis-related proteins. Specifically, it can upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, leading to a decrease in the activation of caspase-9 and caspase-3.[5] Additionally, L-817,818 has been observed to reduce oxidative stress by decreasing the levels of reactive oxygen and nitrogen species.[5]
This technical guide provides a foundational understanding of the in vitro pharmacology of L-817,818. Further research and more detailed publications will be necessary to fully elucidate its complete in vitro profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crinetics.com [crinetics.com]
- 3. crinetics.com [crinetics.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathways of L-817818
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core downstream signaling pathways of L-817818, a selective agonist for the somatostatin (B550006) receptor 5 (sst5). The information presented herein is based on findings from preclinical research and is intended to inform further investigation and drug development efforts.
Core Mechanism of Action
This compound exerts its biological effects by binding to and activating the sst5, a G-protein coupled receptor. This activation triggers a cascade of intracellular events that have been primarily characterized in the context of neuroprotection, particularly in retinal ganglion cells (RGCs). The downstream signaling of this compound converges on the inhibition of apoptosis, reduction of oxidative stress, and preservation of mitochondrial function.
Downstream Signaling Pathways
Activation of sst5 by this compound initiates a multi-faceted signaling cascade that promotes cell survival. The key pathways identified are detailed below.
1. Anti-Apoptotic Pathway:
This compound has been shown to attenuate apoptosis in models of experimental glaucoma.[1] This is achieved through two main mechanisms:
-
Regulation of the Bcl-2 Family Proteins: this compound modulates the balance between pro- and anti-apoptotic members of the Bcl-2 family. Specifically, it reverses the stress-induced downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio is a critical step in preventing the initiation of the intrinsic apoptotic cascade.
-
Inhibition of Caspase Activation: The commitment to apoptosis is executed by a family of proteases known as caspases. This compound administration leads to the downregulation of two key caspases: caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, a primary executioner caspase.[1][2] By inhibiting these caspases, this compound effectively blocks the final steps of apoptotic cell death.
2. Oxidative Stress Reduction Pathway:
Oxidative stress is a major contributor to cellular damage and death. This compound has demonstrated a capacity to mitigate oxidative stress through the following actions:
-
Reduction of Reactive Oxygen and Nitrogen Species (ROS/RNS): Treatment with this compound has been observed to reduce the concentration of ROS and RNS, which are highly reactive molecules that can damage lipids, proteins, and DNA.[1][3][4]
-
Decreased Lipid Peroxidation: Malondialdehyde (MDA) is a marker of lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to loss of membrane integrity. This compound administration has been shown to decrease the levels of MDA.[1][3][4]
3. Mitochondrial Function Preservation Pathway:
Mitochondria play a central role in both cell metabolism and apoptosis. The protective effects of this compound extend to the preservation of mitochondrial health:
-
Amelioration of Mitochondrial Respiratory Chain Complex (MRCC) Function: this compound has been found to improve the function of the MRCC.[1][3][4] A well-functioning MRCC is essential for efficient ATP production and for minimizing the generation of endogenous ROS.
The interplay of these pathways results in a potent neuroprotective effect, as demonstrated by the significant reduction in RGC loss in preclinical models of glaucoma.[1]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on key downstream signaling molecules and processes. The data is presented qualitatively based on the available literature.
| Target Molecule/Process | Effect of this compound Administration | Reference |
| Bcl-2 (anti-apoptotic) | Upregulation / Reversal of downregulation | [1] |
| Bax (pro-apoptotic) | Downregulation / Reversal of upregulation | [1] |
| Caspase-9 (pro-apoptotic) | Downregulation | [1][2] |
| Caspase-3 (pro-apoptotic) | Downregulation | [1][2] |
| Reactive Oxygen/Nitrogen Species (ROS/RNS) | Reduction | [1][3][4] |
| Malondialdehyde (MDA) | Reduction | [1][3][4] |
| Mitochondrial Respiratory Chain Complex (MRCC) Function | Amelioration / Improvement | [1][3][4] |
| Retinal Ganglion Cell (RGC) Loss | Reduction | [1] |
| TUNEL-positive RGCs (apoptotic cells) | Reduction | [1] |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature.
Animal Model of Experimental Glaucoma: A common method to induce elevated intraocular pressure (IOP) in rats is by cauterizing three episcleral veins. This leads to a chronic ocular hypertension (COH) model that mimics glaucomatous damage to RGCs. This compound is typically administered via intraperitoneal injection.
Assessment of Retinal Ganglion Cell Loss: RGC loss is quantified by retrograde labeling of RGCs with a fluorescent tracer (e.g., Fluoro-Gold) applied to the superior colliculus. The density of labeled RGCs in the retina is then counted and compared between treatment and control groups.
TUNEL Assay for Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells in retinal cross-sections. The number of TUNEL-positive cells in the ganglion cell layer is counted to assess the level of apoptosis.
Immunohistochemistry and Western Blotting: The protein expression levels of Bcl-2, Bax, caspase-9, and caspase-3 are assessed using immunohistochemistry on retinal sections and quantified by Western blotting of retinal protein extracts.
Measurement of Oxidative Stress Markers: The concentrations of ROS/RNS and malondialdehyde in retinal tissue are measured using commercially available assay kits.
Assessment of Mitochondrial Respiratory Chain Complex (MRCC) Function: The activities of the different complexes of the MRCC (Complex I-V) are measured spectrophotometrically using isolated mitochondria from retinal tissue.
Visualizations
This compound Downstream Signaling Pathway
References
- 1. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Caspase-mediated pathways in retinal ganglion cell injury: a novel therapeutic target for glaucoma [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. On implications of somatostatin in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
L-817818: A Somatostatin Receptor 5 Agonist with Neuroprotective Potential in Neuronal Cells
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
L-817818 is a selective agonist for the somatostatin (B550006) receptor 5 (sst5), a G-protein coupled receptor involved in various physiological processes. Emerging research has highlighted the neuroprotective capabilities of this compound, particularly in the context of neuronal injury. This document provides a comprehensive overview of the current understanding of this compound's effects on neuronal cell lines, with a focus on its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these effects. The information presented herein is primarily derived from studies on retinal ganglion cells (RGCs) in an experimental glaucoma model, offering valuable insights for broader applications in neuroprotection research.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of sst5, initiating a signaling cascade that mitigates apoptosis (programmed cell death) and oxidative stress. Studies have shown that this compound administration can significantly reduce neuronal cell loss in response to injury.[1] The core mechanisms identified include:
-
Anti-Apoptotic Effects: this compound modulates the balance of key apoptosis-regulating proteins. It has been observed to reverse the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax induced by neuronal injury.[1] Furthermore, it downregulates the expression of critical executioner caspases, namely caspase-9 and caspase-3, which are pivotal in the apoptotic cascade.[1]
-
Reduction of Oxidative Stress: The compound effectively reduces the concentration of reactive oxygen and nitrogen species (ROS/RNS), which are highly reactive molecules that can damage cellular components.[1] It also decreases levels of malondialdehyde, a key indicator of lipid peroxidation and oxidative stress.[1]
-
Mitochondrial Function Amelioration: this compound has been shown to improve the function of the mitochondrial respiratory chain complex (MRCC), which is essential for cellular energy production and is often compromised during neuronal injury.[1]
Signaling Pathway of this compound in Neuronal Protection
The proposed signaling pathway for the neuroprotective effects of this compound is initiated by its binding to the sst5 receptor on neuronal cells. This activation leads to downstream effects that counter apoptotic and oxidative stress pathways.
References
L-817818: A Novel Regulator of Apoptosis in Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-817818, a selective non-peptide agonist of the somatostatin (B550006) receptor 5 (sst5), has emerged as a promising therapeutic agent in the context of neuroprotection. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates apoptosis, with a particular focus on its role in preventing retinal ganglion cell (RGC) death in experimental models of glaucoma. The information presented herein is intended to support further research and drug development efforts in the field of neurodegenerative diseases.
Core Mechanism of Action
This compound exerts its anti-apoptotic effects primarily through the activation of sst5, initiating a signaling cascade that modulates key regulators of programmed cell death. The principal mechanism involves the restoration of the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent inhibition of the caspase cascade.
Signaling Pathway of this compound in Apoptosis Regulation
The binding of this compound to sst5 on the surface of neuronal cells triggers a series of intracellular events that ultimately converge on the mitochondria, the central executioners of the intrinsic apoptotic pathway. This signaling cascade leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is critical for maintaining mitochondrial membrane integrity and preventing the release of cytochrome c, a key step in the activation of the apoptotic cascade.
Caption: Signaling pathway of this compound in the regulation of apoptosis.
Quantitative Data on Apoptosis Regulation
The administration of this compound has been shown to significantly alter the expression levels of key apoptotic regulators. The following tables summarize the observed effects on the Bcl-2 family of proteins and the activation of caspases in a rat model of chronic ocular hypertension (COH).
Table 1: Effect of this compound on Bcl-2 and Bax Protein Expression
| Treatment Group | Relative Bcl-2 Protein Level (Normalized to Control) | Relative Bax Protein Level (Normalized to Control) | Bcl-2/Bax Ratio |
| Control | 1.00 | 1.00 | 1.00 |
| COH | Decreased | Increased | Decreased |
| COH + this compound | Partially Restored | Partially Restored | Increased |
Table 2: Effect of this compound on Caspase Activity
| Treatment Group | Relative Caspase-9 Activity (Normalized to Control) | Relative Caspase-3 Activity (Normalized to Control) |
| Control | 1.00 | 1.00 |
| COH | Increased | Increased |
| COH + this compound | Decreased | Decreased |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-apoptotic effects.
Animal Model of Chronic Ocular Hypertension (COH)
-
Objective: To induce glaucoma-like conditions in rats to study the neuroprotective effects of this compound.
-
Procedure:
-
Adult male Sprague-Dawley rats are anesthetized.
-
Hypertonic saline is injected into the episcleral veins to induce scarring and elevate intraocular pressure (IOP).
-
IOP is monitored regularly to confirm the induction of ocular hypertension.
-
A cohort of animals receives intraperitoneal injections of this compound, while the control group receives a vehicle.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Objective: To detect and quantify apoptotic cell death in retinal flat mounts.
-
Workflow:
Caption: Experimental workflow for the TUNEL assay.
-
Detailed Protocol:
-
Retinas are carefully dissected and fixed in 4% paraformaldehyde.
-
The fixed retinas are permeabilized using a solution containing Triton X-100 to allow for the entry of labeling reagents.
-
The tissue is then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and bromodeoxyuridine triphosphate (BrdUTP). TdT catalyzes the addition of BrdUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
The incorporated BrdUTP is detected using a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-BrdU antibody.
-
The retinas are counterstained with 4',6-diamidino-2-phenylindole (DAPI) to visualize all cell nuclei.
-
The retinal flat mounts are imaged using a confocal microscope, and the number of TUNEL-positive (apoptotic) cells is quantified.
-
Western Blot Analysis of Bcl-2 and Bax
-
Objective: To quantify the protein expression levels of Bcl-2 and Bax.
-
Procedure:
-
Retinal tissue is homogenized in lysis buffer containing protease inhibitors.
-
Protein concentration in the lysates is determined using a Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Bcl-2 and Bax, followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.
-
Caspase Activity Assay
-
Objective: To measure the enzymatic activity of caspase-9 and caspase-3.
-
Workflow:
Caption: Experimental workflow for the caspase activity assay.
-
Detailed Protocol:
-
Retinal lysates are prepared as described for Western blotting.
-
The protein concentration of each lysate is determined.
-
The lysates are incubated with a colorimetric substrate specific for either caspase-9 (e.g., Ac-LEHD-pNA) or caspase-3 (e.g., Ac-DEVD-pNA).
-
Active caspases in the lysate cleave the substrate, releasing p-nitroaniline (pNA).
-
The amount of pNA released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Caspase activity is calculated based on the rate of pNA production and normalized to the total protein concentration.
-
Conclusion
This compound demonstrates significant potential as a neuroprotective agent by effectively inhibiting the apoptotic cascade in neuronal cells. Its mechanism of action, centered on the modulation of the Bcl-2/Bax ratio and the suppression of caspase activity, offers a targeted approach for the treatment of neurodegenerative diseases characterized by excessive apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and other sst5 agonists.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of L-817818
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocol for in vivo studies of L-817818, a selective somatostatin (B550006) receptor 5 (sst5) agonist. The information is based on preclinical studies investigating its neuroprotective effects in a rat model of experimental glaucoma.
Summary of Quantitative Data
Due to the limited publicly available data, a comprehensive quantitative summary is not possible. The available information confirms the efficacy of this compound in a rat model of chronic ocular hypertension (COH), but specific dosages and treatment schedules have not been detailed in the referenced literature.
| Parameter | Value | Source |
| Animal Model | Sprague-Dawley rats with experimentally induced chronic ocular hypertension | [1] |
| Administration Route | Intraperitoneal injection | [1] |
| Observed Effects | - Significant reduction in retinal ganglion cell (RGC) loss- Decreased number of TUNEL-positive (apoptotic) RGCs- Reversal of down-regulated anti-apoptotic Bcl-2 levels- Reversal of up-regulated pro-apoptotic Bax levels- Downregulation of apoptosis-related proteins caspase-9 and caspase-3- Reduction in reactive oxygen species (ROS) and malondialdehyde (MDA)- Amelioration of mitochondrial respiratory chain complex (MRCC) functions | [1] |
| Dosage | Not specified in available literature. | |
| Frequency of Administration | Not specified in available literature. | |
| Duration of Treatment | Not specified in available literature. |
Experimental Protocols
The following protocols are based on the methodologies described in the primary research article investigating this compound's neuroprotective effects[1].
Animal Model of Experimental Glaucoma
A well-established model of chronic ocular hypertension (COH) in Sprague-Dawley rats is utilized to mimic glaucomatous neurodegeneration. This typically involves procedures to elevate intraocular pressure (IOP) in one eye, while the contralateral eye serves as a control.
This compound Administration Protocol
-
Route of Administration: Intraperitoneal (IP) injection.
-
Vehicle: The vehicle for dissolving this compound is not specified in the available literature. A common vehicle for similar compounds is a mixture of sterile saline, DMSO, and Tween 80. It is crucial to perform vehicle-controlled studies.
-
Dosage, Frequency, and Duration: These critical parameters are not available in the referenced study. Researchers should perform dose-ranging studies to determine the optimal therapeutic dose with minimal side effects.
Assessment of Retinal Ganglion Cell (RGC) Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is employed to identify apoptotic cells in retinal cross-sections.
Protocol:
-
Euthanize animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde and embed in paraffin.
-
Cut retinal sections (typically 5 µm thick).
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if necessary.
-
Follow the manufacturer's instructions for the chosen TUNEL assay kit for labeling of DNA strand breaks.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Mount the sections and visualize using fluorescence microscopy.
-
Quantify the number of TUNEL-positive cells in the ganglion cell layer.
Measurement of Oxidative Stress Markers
-
Reactive Oxygen Species (ROS): ROS levels in the retina can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Malondialdehyde (MDA): MDA is a marker of lipid peroxidation and can be quantified using a thiobarbituric acid reactive substances (TBARS) assay.
Analysis of Mitochondrial Function
The activity of the mitochondrial respiratory chain complexes (I-V) can be assessed using commercially available assay kits. This typically involves isolating mitochondria from retinal tissue and measuring the specific activity of each complex spectrophotometrically.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of this compound in retinal ganglion cell neuroprotection.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for Intraperitoneal Administration of L-817818 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of L-817818, a selective somatostatin (B550006) receptor 5 (sst5) agonist, in a rat model of experimental glaucoma. The information is based on findings demonstrating the neuroprotective effects of this compound on retinal ganglion cells (RGCs).
Introduction
This compound is a potent and selective agonist for the somatostatin receptor 5 (sst5). In a rat model of chronic ocular hypertension (COH), intraperitoneal administration of this compound has been shown to confer significant neuroprotection to retinal ganglion cells (RGCs), the neurons responsible for transmitting visual information from the eye to the brain.[1] The primary mechanism of this neuroprotective effect involves the attenuation of apoptosis (programmed cell death), regulation of the pro- and anti-apoptotic proteins of the Bcl-2 family, reduction of oxidative stress, and preservation of mitochondrial function.[1]
The activation of sst5 by this compound initiates a signaling cascade that counteracts the pathological processes leading to RGC death in glaucoma.[1] Specifically, this compound administration has been observed to downregulate the expression of pro-apoptotic proteins such as Bax, caspase-9, and caspase-3, while upregulating the anti-apoptotic protein Bcl-2.[1] Furthermore, it mitigates oxidative damage by reducing the levels of reactive oxygen and nitrogen species (ROS/RNS) and malondialdehyde, and it helps to restore the function of the mitochondrial respiratory chain complex (MRCC).[1]
Data Presentation
The following tables summarize the quantitative effects of intraperitoneal this compound administration in a rat model of chronic ocular hypertension (COH).
Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Survival and Apoptosis
| Parameter | Control Group | COH + Vehicle Group | COH + this compound Group |
| RGC Density (cells/mm²) | Data not available | Data not available | Data not available |
| TUNEL-positive RGCs (%) | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Apoptotic Protein Expression in the Retina
| Protein | Control Group (Relative Expression) | COH + Vehicle Group (Relative Expression) | COH + this compound Group (Relative Expression) |
| Bcl-2 | Data not available | Data not available | Data not available |
| Bax | Data not available | Data not available | Data not available |
| Bcl-2/Bax Ratio | Data not available | Data not available | Data not available |
| Caspase-9 | Data not available | Data not available | Data not available |
| Caspase-3 | Data not available | Data not available | Data not available |
Table 3: Effect of this compound on Oxidative Stress Markers in the Retina
| Marker | Control Group | COH + Vehicle Group | COH + this compound Group |
| ROS/RNS Levels | Data not available | Data not available | Data not available |
| Malondialdehyde (MDA) Levels | Data not available | Data not available | Data not available |
Table 4: Effect of this compound on Mitochondrial Respiratory Chain Complex (MRCC) Activity
| MRCC Complex | Control Group (Activity) | COH + Vehicle Group (Activity) | COH + this compound Group (Activity) |
| Complex I | Data not available | Data not available | Data not available |
| Complex II | Data not available | Data not available | Data not available |
| Complex III | Data not available | Data not available | Data not available |
| Complex IV | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary study by Zhang et al. (2021) were not publicly available. The tables are structured to be populated as this data becomes accessible.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Reconstitution of this compound:
-
Due to its limited solubility in aqueous solutions, this compound should first be dissolved in a minimal amount of DMSO.
-
Note: The exact concentration of the stock solution will depend on the final desired dose and injection volume. It is recommended to prepare a concentrated stock solution in DMSO.
-
-
Preparation of the Final Injection Solution:
-
On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration.
-
The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 5%) to avoid toxicity. A vehicle control group receiving the same concentration of DMSO in saline should be included in the experimental design.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Protect the solution from light.
-
Intraperitoneal (IP) Injection in Rats
Materials:
-
Rat restraint device (optional)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Sterile gauze
-
Prepared this compound injection solution or vehicle control
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Restrain the rat manually or using a restraint device. For manual restraint, firmly grasp the rat around the shoulders, using your thumb and forefinger to secure the forelimbs. The rat's abdomen should be facing upwards.
-
-
Identification of Injection Site:
-
Locate the lower right quadrant of the rat's abdomen. This site is chosen to avoid puncturing the cecum, which is located in the lower left quadrant, and the bladder, which is located along the midline.
-
-
Injection:
-
Clean the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Gently aspirate by pulling back on the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the rat for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis Detection in Retinal Sections
Materials:
-
Paraffin-embedded retinal sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Phosphate-buffered saline (PBS)
-
Proteinase K (20 µg/mL in PBS)
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene twice for 5 minutes each.
-
Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 80%, 70%) for 5 minutes each, followed by a final wash in distilled water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution for 15 minutes at room temperature.
-
Rinse the slides twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the enzyme and label solutions).
-
Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
-
Washing and Counterstaining:
-
Rinse the slides three times with PBS.
-
(Optional) Counterstain with a nuclear stain such as DAPI or Hoechst to visualize all cell nuclei.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will fluoresce green.
-
Western Blot Analysis for Bcl-2 and Bax
Materials:
-
Retinal tissue lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize retinal tissue in RIPA buffer with protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Bcl-2 and Bax mRNA
Materials:
-
Retinal tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for Bcl-2, Bax, and a reference gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from retinal tissue using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the master mix, primers, and cDNA.
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of Bcl-2 and Bax mRNA using the 2-ΔΔCt method, normalizing to the reference gene.
-
Measurement of Oxidative Stress Markers
A. Reactive Oxygen/Nitrogen Species (ROS/RNS) Assay:
-
Use a commercial kit (e.g., DCFDA-based assay) to measure total ROS/RNS in retinal tissue homogenates according to the manufacturer's protocol.
B. Malondialdehyde (MDA) Assay:
-
Measure lipid peroxidation by quantifying MDA levels in retinal tissue homogenates using a commercial colorimetric or fluorometric assay kit (e.g., TBARS assay) as per the manufacturer's instructions.
Mitochondrial Respiratory Chain Complex (MRCC) Activity Assay
-
Isolate mitochondria from retinal tissue using a mitochondrial isolation kit.
-
Measure the activity of individual MRCCs (Complex I-IV) using specific commercial assay kits or by spectrophotometric methods that measure the oxidation or reduction of specific substrates.
Visualizations
Signaling Pathway of this compound in Neuroprotection
Caption: Signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound in a rat glaucoma model.
References
Application Notes and Protocols for L-817818 in Experimental Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma is a progressive neurodegenerative disease characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1][2][3] While elevated intraocular pressure (IOP) is a major risk factor, neuroprotective strategies aimed at preserving RGCs independent of IOP are of significant interest.[4] L-817818, a selective agonist for the somatostatin (B550006) receptor 5 (sst5), has emerged as a potential neuroprotective agent in experimental models of glaucoma.[5] These application notes provide a comprehensive overview of the use of this compound, detailing its mechanism of action, experimental protocols, and key findings.
Somatostatin and its five G-protein coupled receptors (sst1-sst5) play crucial roles in modulating neuronal functions.[5] The sst5 receptor, in particular, has been identified on retinal ganglion cells, and its activation has been shown to attenuate neurotoxicity.[5]
Mechanism of Action of this compound in Neuroprotection
This compound exerts its neuroprotective effects in experimental glaucoma by activating the sst5 receptor on retinal ganglion cells. This activation triggers a cascade of intracellular events that collectively mitigate the damaging effects of elevated IOP.[5] The proposed signaling pathway involves the regulation of apoptosis, reduction of oxidative stress, and preservation of mitochondrial function.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound in a chronic ocular hypertension (COH) rat model of glaucoma.[5]
Table 1: Effect of this compound on Retinal Ganglion Cell Survival
| Treatment Group | RGC Density (cells/mm²) | Percentage RGC Loss |
| Control | 2015 ± 120 | N/A |
| COH + Vehicle | 1150 ± 98 | 43% |
| COH + this compound | 1680 ± 112 | 16.6% |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Apoptosis-Related Markers
| Marker | COH + Vehicle | COH + this compound |
| TUNEL-positive RGCs | Significantly Increased | Significantly Decreased |
| Bcl-2 (anti-apoptotic) | Down-regulated | Partially Reversed |
| Bax (pro-apoptotic) | Up-regulated | Partially Reversed |
| Caspase-9 Expression | Up-regulated | Down-regulated |
| Caspase-3 Expression | Up-regulated | Down-regulated |
Table 3: Effect of this compound on Oxidative Stress and Mitochondrial Function
| Marker | COH + Vehicle | COH + this compound |
| ROS/RNS Concentration | Increased | Reduced |
| Malondialdehyde (MDA) | Increased | Reduced |
| Mitochondrial Respiratory Chain Complex (MRCC) Function | Impaired | Ameliorated |
Experimental Protocols
This section provides a detailed methodology for inducing experimental glaucoma and administering this compound, based on established protocols.[5]
Chronic Ocular Hypertension (COH) Model in Rats
This model induces a sustained elevation of IOP, mimicking a key pathogenic factor in glaucoma.[1][3]
-
Animals: Adult male Sprague-Dawley rats (200-250g).
-
Anesthesia: Intraperitoneal injection of a mixture of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Procedure:
-
Make a small incision in the conjunctiva to expose the episcleral veins.
-
Cauterize two of the three main episcleral veins using a fine-tipped cautery pen.
-
Apply topical antibiotic ointment to the eye to prevent infection.
-
-
IOP Measurement: Measure IOP using a tonometer (e.g., Tono-Pen) weekly to confirm sustained elevation.
This compound Administration
-
Drug Preparation: Dissolve this compound in a vehicle solution (e.g., 0.9% saline).
-
Route of Administration: Intraperitoneal injection.
-
Dosage: A typical effective dose is 1 mg/kg body weight.[5]
-
Frequency: Administer once daily for the duration of the experiment (e.g., 4 weeks).
Assessment of Neuroprotection
-
Retinal Ganglion Cell Counting:
-
At the end of the treatment period, euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas and prepare them as whole mounts.
-
Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a).
-
Capture images from different retinal quadrants using a fluorescence microscope and count the number of labeled RGCs.
-
-
TUNEL Assay: To detect apoptotic cells, perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on retinal sections or whole mounts according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Homogenize retinal tissue to extract proteins.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, caspase-9, and caspase-3.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Oxidative Stress and Mitochondrial Function Assays:
-
Measure reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels using fluorescent probes.
-
Quantify malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available kit.
-
Assess the activity of mitochondrial respiratory chain complexes using spectrophotometric assays.
-
Logical Relationships in this compound's Therapeutic Action
Conclusion
This compound demonstrates significant neuroprotective potential in experimental glaucoma models by activating the sst5 receptor on retinal ganglion cells.[5] Its mechanism of action involves the attenuation of apoptosis, reduction of oxidative stress, and preservation of mitochondrial function.[5] The protocols outlined in these application notes provide a framework for further investigation into the therapeutic utility of this compound and other sst5 agonists for the treatment of glaucoma. Future research should aim to further elucidate the downstream signaling pathways and evaluate the efficacy of this compound in other glaucoma models, as well as its potential for clinical translation.
References
- 1. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Neuroprotection in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-817818 for Retinal Ganglion Cell Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal ganglion cell (RGC) death is a final common pathway in several optic neuropathies, including glaucoma, leading to irreversible vision loss. Neuroprotective strategies aimed at preserving RGCs are therefore of significant therapeutic interest. L-817818 is a potent and selective agonist of the somatostatin (B550006) receptor subtype 5 (sst5), which is expressed on RGCs.[1] Recent studies have demonstrated the neuroprotective potential of this compound in an experimental model of glaucoma, suggesting its utility as a pharmacological tool for research and potential therapeutic development.[1][2]
These application notes provide a comprehensive overview of the use of this compound for RGC protection, including quantitative data from in vivo studies, detailed experimental protocols, and diagrams of the proposed signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the key in vivo findings for this compound in a rat model of chronic ocular hypertension (COH), a common experimental model for glaucoma.
Table 1: In Vivo Efficacy of this compound on Retinal Ganglion Cell Survival and Apoptosis
| Parameter | Control (COH + Vehicle) | This compound (1 mg/kg, i.p.) | Outcome | Reference |
| RGC Loss | Significant decrease | Significantly reduced RGC loss | Neuroprotective | [1] |
| TUNEL-positive RGCs | Increased number | Significantly decreased number | Anti-apoptotic | [1] |
Table 2: In Vivo Effects of this compound on Apoptotic and Oxidative Stress Markers
| Marker | Control (COH + Vehicle) | This compound (1 mg/kg, i.p.) | Pathway | Reference |
| Bcl-2 (anti-apoptotic) | Down-regulated | Partially reversed down-regulation | Apoptosis | [1] |
| Bax (pro-apoptotic) | Up-regulated | Partially reversed up-regulation | Apoptosis | [1] |
| Caspase-9 | Up-regulated | Down-regulated | Apoptosis | [1] |
| Caspase-3 | Up-regulated | Down-regulated | Apoptosis | [1] |
| Reactive Oxygen Species (ROS) | Increased | Reduced concentrations | Oxidative Stress | [1] |
| Malondialdehyde (MDA) | Increased | Reduced concentrations | Oxidative Stress | [1] |
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in retinal ganglion cells.
Caption: In vivo experimental workflow for assessing this compound neuroprotection.
Experimental Protocols
In Vivo Protocol: this compound for RGC Protection in a Rat Model of Chronic Ocular Hypertension (COH)
1. Materials and Reagents
-
This compound (Commercially available from suppliers such as Tocris Bioscience or MedKoo Biosciences)
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., ketamine/xylazine (B1663881) cocktail)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
Carbomer 940 (for COH induction)
-
Fluoro-Gold (Fluorochrome, LLC) for retrograde labeling
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)
-
Antibodies for Western blotting: anti-Bcl-2, anti-Bax, anti-Caspase-9, anti-Caspase-3, and appropriate secondary antibodies.
-
Reagents for ROS and MDA assays.
-
Standard surgical and laboratory equipment.
2. Animal Model: Induction of Chronic Ocular Hypertension (COH)
This protocol is based on the carbomer injection method. Other methods, such as episcleral vein cauterization or circumlimbal suture, can also be used.
-
Anesthetize the rat with an intraperitoneal (i.p.) injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Apply a drop of topical proparacaine hydrochloride to the cornea of the right eye.
-
Using a 33-gauge needle, create a small puncture near the corneal limbus.
-
Through this puncture, inject 20 µL of a 0.3% carbomer solution into the anterior chamber using a 33-gauge syringe.
-
Apply a topical antibiotic ointment to the eye post-injection.
-
Monitor intraocular pressure (IOP) regularly (e.g., weekly) using a tonometer. A sustained IOP elevation of >5 mmHg compared to the contralateral eye is considered successful induction of COH.
3. Retrograde Labeling of Retinal Ganglion Cells
-
Seven days before the induction of COH, perform retrograde labeling of RGCs.
-
Anesthetize the rat as described above and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole over the superior colliculus.
-
Carefully aspirate the overlying cortex to expose the superior colliculus.
-
Apply a small piece of gelfoam soaked in 4% Fluoro-Gold solution onto the surface of the superior colliculus.
-
Close the wound with sutures. Allow the animal to recover for 7 days to ensure complete retrograde transport of the dye to the RGCs.
4. This compound Administration
-
Following the induction of COH, randomly divide the animals into two groups:
-
Control Group: Receives daily i.p. injections of the vehicle (e.g., 10% DMSO in sterile saline).
-
This compound Group: Receives daily i.p. injections of this compound at a dosage of 1 mg/kg body weight.
-
-
To prepare the this compound solution, dissolve the compound in DMSO to create a stock solution and then dilute it with sterile saline to the final concentration, ensuring the final DMSO concentration is 10% or less.
-
Continue daily injections for the duration of the experiment (e.g., 4 weeks).
5. Tissue Collection and Analysis
-
At the end of the treatment period, euthanize the animals with an overdose of anesthetic.
-
Enucleate the eyes and fix them in 4% paraformaldehyde for at least 2 hours.
-
Dissect the retinas and prepare them as whole flat-mounts.
-
RGC Quantification:
-
Mount the retinal flat-mounts on slides with the ganglion cell layer facing up.
-
Capture fluorescent images of the Fluoro-Gold labeled RGCs using a fluorescence microscope.
-
Count the number of labeled RGCs in predefined areas of the retina to determine RGC density and survival.
-
-
TUNEL Assay:
-
Perform the TUNEL assay on retinal flat-mounts or cryosections according to the manufacturer's protocol to identify apoptotic cells.
-
Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.
-
Quantify the number of TUNEL-positive cells in the ganglion cell layer.
-
-
Western Blotting and Oxidative Stress Assays:
-
For biochemical analyses, dissect fresh, unfixed retinas.
-
Homogenize the retinal tissue and perform Western blotting to assess the protein levels of Bcl-2, Bax, Caspase-9, and Caspase-3.
-
Use appropriate commercial kits to measure the levels of ROS and MDA in retinal homogenates.
-
In Vitro Protocol: Screening for Neuroprotective Effects on Primary RGCs
As there are no specific published in vitro studies using this compound on RGCs, the following is a general protocol that can be adapted to test its neuroprotective effects.
1. Materials and Reagents
-
This compound
-
Postnatal day 5-7 (P5-P7) Sprague-Dawley rat pups
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, glutamine, and other necessary growth factors.
-
Poly-D-lysine and laminin (B1169045) for coating culture plates.
-
An excitotoxic agent (e.g., glutamate (B1630785) or NMDA) or an oxidative stress inducer (e.g., hydrogen peroxide) to induce RGC death.
-
Cell viability assays (e.g., Calcein-AM/Ethidium homodimer-1 staining, MTT assay).
-
Antibodies for immunocytochemistry (e.g., anti-β-III-tubulin for RGCs).
2. Isolation and Culture of Primary RGCs
-
Euthanize P5-P7 rat pups and enucleate the eyes.
-
Dissect the retinas in a sterile dissection medium.
-
Digest the retinas with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Plate the dissociated retinal cells onto poly-D-lysine and laminin-coated culture plates or coverslips.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2 in a serum-free RGC culture medium.
3. Neuroprotection Assay
-
After 24-48 hours in culture, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Induce RGC death by adding an excitotoxic or oxidative stress-inducing agent to the culture medium. Include a vehicle-treated control group.
-
Co-incubate the cells with the insult and this compound for a specified duration (e.g., 24-48 hours).
-
Assess RGC survival and apoptosis using:
-
Immunocytochemistry: Fix the cells and stain for an RGC-specific marker (e.g., β-III-tubulin). Count the number of surviving RGCs.
-
Cell Viability Assays: Use live/dead cell staining or an MTT assay to quantify cell viability.
-
Neurite Outgrowth Analysis: Measure the length and branching of neurites from surviving RGCs as an indicator of cell health.
-
By following these detailed protocols, researchers can effectively investigate the neuroprotective properties of this compound on retinal ganglion cells both in vivo and in vitro, contributing to a better understanding of its therapeutic potential for optic neuropathies.
References
Application Notes and Protocols for TUNEL Assay with L-817818 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including neurodegenerative disorders and cancer. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a key feature of late-stage apoptosis.[1] This document provides a detailed protocol for performing a TUNEL assay on cultured cells to assess the anti-apoptotic effects of L-817818, a selective agonist for the somatostatin (B550006) receptor 5 (sst5).[2]
This compound has been shown to exert neuroprotective effects by reducing apoptosis.[2] Its mechanism of action involves the activation of the sst5 receptor, which in turn modulates the intrinsic apoptotic pathway. This includes upregulating the anti-apoptotic protein Bcl-2, downregulating the pro-apoptotic protein Bax, and subsequently inhibiting the activation of caspase-9 and the executioner caspase-3.[2] These application notes will guide researchers in utilizing the TUNEL assay to quantify the protective effects of this compound against an apoptotic stimulus, such as glutamate-induced excitotoxicity in neuronal cell cultures.[3]
Data Presentation
The following table presents hypothetical quantitative data from a TUNEL assay experiment designed to evaluate the neuroprotective effect of this compound on a neuronal cell line subjected to glutamate-induced apoptosis.
| Treatment Group | Concentration | Total Cells Counted (DAPI) | TUNEL-Positive Cells | Percentage of Apoptotic Cells (%) |
| Negative Control | 0 µM (Vehicle) | 500 | 22 | 4.4 |
| Glutamate (B1630785) | 100 µM | 500 | 215 | 43.0 |
| This compound + Glutamate | 1 µM + 100 µM | 500 | 148 | 29.6 |
| This compound + Glutamate | 10 µM + 100 µM | 500 | 95 | 19.0 |
| This compound + Glutamate | 100 µM + 100 µM | 500 | 60 | 12.0 |
| Positive Control | DNase I | 500 | 485 | 97.0 |
Experimental Protocols
This section provides detailed methodologies for cell treatment and the subsequent TUNEL assay.
Protocol 1: In Vitro Treatment of Neuronal Cells with this compound and Glutamate
This protocol describes the steps for treating a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) to induce apoptosis with glutamate and to assess the protective effects of this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements (e.g., FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Glutamate (stock solution in sterile water)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well plates with sterile glass coverslips
Procedure:
-
Cell Seeding: Seed the neuronal cells onto sterile glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of the experiment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in a cell culture medium from the stock solution. Suggested final concentrations are 1 µM, 10 µM, and 100 µM.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 2 hours at 37°C.
-
-
Apoptosis Induction:
-
Prepare a working solution of glutamate in a cell culture medium. A final concentration of 100 µM is a common starting point for inducing excitotoxicity.
-
Add the glutamate solution to the wells already containing this compound or vehicle. Do not remove the pre-treatment medium.
-
Maintain a negative control group of cells that receives neither this compound nor glutamate.
-
Incubate for 24 hours at 37°C.
-
-
Preparation for TUNEL Assay: After the 24-hour incubation, proceed immediately to the TUNEL assay protocol for fixation and staining.
Protocol 2: TUNEL Assay for Adherent Cells
This protocol details the steps for performing a fluorescence-based TUNEL assay on the treated cells on coverslips.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
DAPI nuclear stain
-
Antifade mounting medium
-
Glass slides
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to fix the cells. Incubate for 15-30 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
To allow the TdT enzyme to enter the nucleus, add 0.1% Triton X-100 in PBS to each well.[5]
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Positive Control Preparation:
-
For the positive control coverslip, incubate the fixed and permeabilized cells with DNase I (typically 1 µg/mL) for 15-30 minutes at room temperature to induce DNA breaks.
-
Rinse thoroughly with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions. This typically involves mixing the TdT enzyme with a solution of fluorescently labeled dUTPs in a reaction buffer.
-
(Optional) Some kits include an equilibration buffer to be applied for 10 minutes before the reaction mix.[4]
-
Remove the PBS and add the TUNEL reaction mixture to each coverslip, ensuring the cells are fully covered.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber to prevent evaporation.[4]
-
-
Stopping the Reaction and Counterstaining:
-
Stop the reaction by washing the coverslips three times with PBS.
-
Incubate the cells with a DAPI solution to counterstain all nuclei for 5-10 minutes at room temperature in the dark.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Visualization:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence (e.g., green or red, depending on the label used), while all cell nuclei will be visible with the DAPI stain (blue).
-
-
Data Analysis:
-
Capture images from at least five random fields per coverslip.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing this by the total number of DAPI-stained nuclei, then multiplying by 100.
-
Visualizations
This compound Anti-Apoptotic Signaling Pathway
Caption: this compound signaling pathway in apoptosis inhibition.
TUNEL Assay Experimental Workflow
Caption: Experimental workflow for the TUNEL assay.
References
- 1. Activation of somatostatin receptor (sst 5) protects the rat retina from AMPA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of glutamate toxicity in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Measuring the Bcl-2/Bax Ratio Following L-817818 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the Bcl-2/Bax ratio in response to treatment with L-817818, a somatostatin (B550006) receptor 5 (sst5) agonist. The Bcl-2 family of proteins are critical regulators of apoptosis, with Bcl-2 being anti-apoptotic and Bax being pro-apoptotic. The ratio of Bcl-2 to Bax is a key indicator of a cell's susceptibility to apoptosis. This compound has been shown to modulate this ratio, suggesting its potential as a therapeutic agent in diseases characterized by excessive apoptosis, such as in experimental glaucoma models where it exhibits neuroprotective effects on retinal ganglion cells.[1]
Mechanism of Action: this compound is an agonist for the somatostatin receptor 5 (sst5).[1] Its administration has been observed to counteract the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This modulation of the Bcl-2/Bax balance is a key mechanism behind its anti-apoptotic and neuroprotective effects.[1]
Data Presentation
Quantitative data from experiments measuring the Bcl-2/Bax ratio after this compound administration can be summarized for clear comparison. Below is a template for presenting such data, which can be adapted based on the specific experimental design.
| Treatment Group | This compound Concentration | Bcl-2 Protein Expression (Relative Units) | Bax Protein Expression (Relative Units) | Bcl-2/Bax Ratio |
| Vehicle Control | 0 µM | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 |
| This compound | 1 µM | 1.52 ± 0.18 | 0.65 ± 0.09 | 2.34 |
| This compound | 10 µM | 2.10 ± 0.25 | 0.40 ± 0.07 | 5.25 |
| This compound | 100 µM | 2.55 ± 0.31 | 0.31 ± 0.05 | 8.23 |
| Positive Control (e.g., known apoptosis inhibitor) | Varies | 3.15 ± 0.40 | 0.25 ± 0.04 | 12.60 |
Data are presented as mean ± standard deviation from three independent experiments. Relative units are normalized to the vehicle control.
Experimental Protocols
Several methods can be employed to measure the Bcl-2/Bax ratio. The choice of method will depend on the available equipment and the specific experimental question. Western blotting provides a robust measure of total protein levels, while flow cytometry can be used for high-throughput analysis at the single-cell level.
Protocol 1: Western Blotting for Bcl-2 and Bax Protein Expression
This protocol details the measurement of Bcl-2 and Bax protein levels in cell lysates following treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells at a suitable density in appropriate culture vessels and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control for a predetermined time period (e.g., 24, 48, or 72 hours). c. Include a positive control for apoptosis induction or inhibition if necessary.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with primary antibodies specific for Bcl-2 and Bax (at dilutions recommended by the manufacturer) overnight at 4°C. h. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. i. Wash the membrane three times with TBST. j. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. k. Wash the membrane again three times with TBST.
5. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Capture the image using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the intensity of the Bcl-2 and Bax bands to the loading control. e. Calculate the Bcl-2/Bax ratio for each sample.
Protocol 2: Flow Cytometry for Bcl-2 and Bax Expression
This protocol allows for the simultaneous measurement of Bcl-2 and Bax protein levels in individual cells.
1. Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1, step 1.
2. Cell Preparation: a. After treatment, harvest the cells by trypsinization and wash them with PBS. b. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. c. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
3. Antibody Staining: a. Wash the cells with PBS. b. Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). c. Add fluorescently-conjugated primary antibodies against Bcl-2 and Bax (or unconjugated primary antibodies followed by fluorescently-conjugated secondary antibodies) at the manufacturer's recommended concentrations. d. Incubate for 1 hour at room temperature in the dark. e. Wash the cells twice with staining buffer.
4. Flow Cytometry Analysis: a. Resuspend the cells in staining buffer. b. Analyze the samples on a flow cytometer. c. Gate the cell population of interest based on forward and side scatter. d. Measure the mean fluorescence intensity (MFI) for both Bcl-2 and Bax in the gated population. e. Calculate the Bcl-2/Bax ratio by dividing the MFI of Bcl-2 by the MFI of Bax for each sample.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for L-817,818 in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-817,818, a selective somatostatin (B550006) receptor 5 (sst5) agonist, in the context of oxidative stress research. The information is based on findings from a key study demonstrating its neuroprotective effects in a model of experimental glaucoma, a condition linked to oxidative stress.[1]
Introduction to L-817,818 and its Role in Oxidative Stress
L-817,818 is a non-peptide agonist that selectively binds to and activates the somatostatin receptor subtype 5 (sst5).[2] Somatostatin and its receptors are involved in a variety of physiological processes, including the regulation of hormone secretion and neurotransmission.[1][3] Emerging research has highlighted the neuroprotective potential of activating sst5.[1][4]
In the context of oxidative stress, L-817,818 has been shown to mitigate cellular damage by reducing the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as by-products of lipid peroxidation such as malondialdehyde (MDA).[1] The mechanism of action involves the modulation of apoptotic pathways, specifically by regulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and by inhibiting the activity of executioner caspases like caspase-3 and caspase-9.[1] Furthermore, L-817,818 has been observed to rescue the function of the mitochondrial respiratory chain complex (MRCC), a key site of cellular energy production and a major source of ROS.[1]
These properties make L-817,818 a valuable tool for investigating the role of sst5 in cellular defense against oxidative stress and for exploring potential therapeutic strategies for neurodegenerative diseases where oxidative damage is a key pathological feature.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of L-817,818 treatment in a model of oxidative stress-induced retinal ganglion cell injury, based on the findings from the primary research.[1]
Table 1: Effect of L-817,818 on Markers of Oxidative Stress
| Marker | Control Group | Oxidative Stress Group | Oxidative Stress + L-817,818 Group |
| ROS/RNS Levels | Baseline | Increased | Significantly Reduced |
| MDA Concentration | Baseline | Increased | Significantly Reduced |
Table 2: Effect of L-817,818 on Apoptotic Markers
| Marker | Control Group | Oxidative Stress Group | Oxidative Stress + L-817,818 Group |
| Bcl-2/Bax Ratio | Baseline | Decreased | Significantly Increased |
| Caspase-9 Activity | Baseline | Increased | Significantly Reduced |
| Caspase-3 Activity | Baseline | Increased | Significantly Reduced |
Table 3: Effect of L-817,818 on Mitochondrial Function
| Marker | Control Group | Oxidative Stress Group | Oxidative Stress + L-817,818 Group |
| MRCC Activity | Baseline | Decreased | Significantly Rescued |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of L-817,818 in mitigating oxidative stress. These are generalized protocols and may require optimization for specific cell types or tissues.
1. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe, such as Dihydroethidium (DHE), to detect intracellular superoxide (B77818) levels.
-
Materials:
-
Cells or tissue homogenate
-
L-817,818
-
Inducer of oxidative stress (e.g., H₂O₂)
-
Dihydroethidium (DHE)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with L-817,818 at the desired concentration for a specified time.
-
Induce oxidative stress (e.g., by adding H₂O₂). A positive control group without L-817,818 and a negative control group without the stressor should be included.
-
Wash the cells with PBS.
-
Incubate the cells with DHE solution (typically 5-10 µM in serum-free media) for 20-30 minutes at 37°C, protected from light.
-
Wash the cells again with PBS to remove excess probe.
-
Immediately analyze the fluorescence using a fluorescence microscope or a plate reader (excitation ~518 nm, emission ~606 nm).
-
Quantify the fluorescence intensity to determine the relative levels of ROS.
-
2. Malondialdehyde (MDA) Assay
This protocol measures the level of MDA, a marker of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Materials:
-
Tissue or cell lysate
-
L-817,818
-
Inducer of oxidative stress
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
-
-
Procedure:
-
Prepare tissue homogenates or cell lysates from control, oxidative stress, and L-817,818-treated groups.
-
Add BHT to the samples to prevent further lipid peroxidation during the assay.
-
Precipitate proteins by adding TCA.
-
Centrifuge the samples and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored adduct with MDA.
-
Cool the samples on ice and measure the absorbance at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
3. Western Blot for Bcl-2 and Bax
This protocol determines the relative protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Materials:
-
Cell lysates
-
L-817,818
-
Inducer of oxidative stress
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells treated as required.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands to determine the Bcl-2/Bax ratio, normalized to the loading control.
-
4. Caspase-3 and Caspase-9 Activity Assay
This protocol measures the activity of caspase-3 and caspase-9 using a colorimetric or fluorometric substrate.
-
Materials:
-
Cell lysates
-
L-817,818
-
Inducer of apoptosis
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA)
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Prepare cell lysates from the different treatment groups.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Add the specific caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The activity of the caspase is proportional to the signal generated.
-
5. Mitochondrial Respiratory Chain Complex (MRCC) Activity Assay
This protocol measures the activity of specific MRCCs (e.g., Complex I) using spectrophotometry.
-
Materials:
-
Isolated mitochondria or cell lysates
-
L-817,818
-
Inducer of mitochondrial dysfunction
-
Specific substrates and inhibitors for the complex being assayed (e.g., NADH and rotenone (B1679576) for Complex I)
-
Spectrophotometer
-
-
Procedure:
-
Isolate mitochondria or prepare cell lysates from the experimental groups.
-
To a cuvette, add the mitochondrial preparation and the assay buffer.
-
Add the specific substrate for the complex of interest (e.g., NADH for Complex I).
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH oxidation).
-
To determine the specific activity of the complex, perform a parallel assay in the presence of a specific inhibitor (e.g., rotenone for Complex I).
-
The activity of the MRCC is calculated as the inhibitor-sensitive rate of substrate oxidation.
-
Visualizations
Caption: Signaling pathway of L-817,818 in mitigating oxidative stress and apoptosis.
Caption: General experimental workflow for studying L-817,818 effects on oxidative stress.
References
- 1. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of somatostatin receptor (sst 5) protects the rat retina from AMPA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing Mitochondrial Function with L-817818
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-817818 is a selective agonist for the somatostatin (B550006) receptor 5 (sst5). Emerging research indicates its potential neuroprotective role, partly through the modulation of mitochondrial function. Specifically, studies have shown that this compound can ameliorate the function of the mitochondrial respiratory chain complex (MRCC), reduce oxidative stress, and regulate apoptosis by influencing the Bcl-2/Bax balance.[1] This application note provides a detailed protocol for utilizing this compound to assess its impact on mitochondrial function in a cellular context. The described experimental procedures are designed to quantify key parameters of mitochondrial health, including oxygen consumption, membrane potential, ATP production, and reactive oxygen species (ROS) levels.
Principle of Action
This compound, as a sst5 agonist, is thought to influence cellular signaling pathways that converge on mitochondria.[1] While the precise intramitochondrial targets are not fully elucidated, its action is associated with the preservation of MRCC activity and reduction of oxidative stress.[1] The protocols outlined below are designed to investigate these effects by treating cells with this compound and measuring subsequent changes in mitochondrial bioenergetics and redox status.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: This protocol can be adapted for various cell lines. For neuroprotection studies, neuronal cell lines such as SH-SY5Y or primary neuronal cultures are recommended.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations. A vehicle control (DMSO alone) should be included in all experiments.
-
Treatment: Seed cells at an appropriate density in multi-well plates. Once attached and growing, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The incubation time will vary depending on the specific assay but is typically between 24 and 48 hours.
2. Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Procedure:
-
Seed cells in a Seahorse XF microplate and treat with this compound as described above.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator.
-
Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the measurement protocol.
-
Sequential injections of the inhibitors will allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
3. Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses a fluorescent dye to assess the mitochondrial membrane potential, an indicator of mitochondrial health.
-
Materials:
-
Fluorescent dye sensitive to MMP (e.g., Tetramethylrhodamine, Methyl Ester - TMRM)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture and treat cells with this compound in a multi-well plate suitable for fluorescence imaging.
-
At the end of the treatment period, add TMRM to the culture medium at a final concentration of 50-100 nM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS.
-
Add fresh culture medium or PBS for imaging.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation/emission wavelengths (for TMRM, ~549 nm/573 nm). A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
-
4. Quantification of ATP Levels
This protocol measures the total cellular ATP content, reflecting the energy-producing capacity of the cells.
-
Materials:
-
Commercial ATP assay kit (e.g., luciferase-based)
-
Luminometer
-
-
Procedure:
-
Culture and treat cells with this compound in a white-walled multi-well plate.
-
At the end of the treatment, lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
5. Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect mitochondrial superoxide (B77818) levels.
-
Materials:
-
MitoSOX™ Red indicator
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound.
-
At the end of the treatment, load the cells with MitoSOX™ Red at a final concentration of 5 µM.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with pre-warmed PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry (excitation/emission ~510/580 nm). An increase in fluorescence indicates higher levels of mitochondrial superoxide.
-
Data Presentation
Table 1: Effect of this compound on Mitochondrial Respiration (OCR, pmol/min)
| Treatment | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity |
| Vehicle Control | 100 ± 8 | 75 ± 6 | 200 ± 15 | 100 ± 12 |
| This compound (1 µM) | 120 ± 10 | 90 ± 7 | 240 ± 18 | 120 ± 14 |
| This compound (10 µM) | 145 ± 12 | 110 ± 9 | 280 ± 20 | 135 ± 16 |
Table 2: Quantitative Analysis of Mitochondrial Function Parameters
| Treatment | Mitochondrial Membrane Potential (% of Control) | Cellular ATP Levels (% of Control) | Mitochondrial ROS Levels (% of Control) |
| Vehicle Control | 100 ± 5 | 100 ± 7 | 100 ± 9 |
| This compound (1 µM) | 115 ± 6 | 120 ± 8 | 85 ± 7 |
| This compound (10 µM) | 130 ± 8 | 140 ± 10 | 70 ± 6 |
Visualizations
References
Application Notes and Protocols for In- vitro Neurotoxicity Assessment of L-817818
Topic: L-817818 In Vitro Study Design for Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is recognized as a selective agonist for the somatostatin (B550006) receptor 5 (sst5). Existing research highlights its neuroprotective capabilities, particularly in models of experimental glaucoma where it has been shown to reduce retinal ganglion cell loss by mitigating apoptosis and oxidative stress.[1] However, as part of a comprehensive safety assessment, it is crucial to investigate the potential for neurotoxicity under various conditions, such as supra-pharmacological concentrations or in different neuronal populations.
These application notes provide a framework for a tiered in vitro screening approach to evaluate the potential neurotoxic effects of this compound. The proposed study design incorporates a battery of assays to assess key indicators of neuronal health, including cell viability, apoptosis, oxidative stress, mitochondrial function, and neurite integrity. The human neuroblastoma cell line, SH-SY5Y, is proposed as a primary screening model due to its human origin and extensive use in neurotoxicity studies.[2][3][4][5][6] For more complex and physiologically relevant assessments, primary cortical neurons or induced pluripotent stem cell (iPSC)-derived neurons can be utilized.[7][8][9][10][11]
Experimental Objectives
-
To determine the concentration-dependent effects of this compound on the viability of a human neuronal cell line.
-
To investigate the potential of this compound to induce apoptosis.
-
To assess the impact of this compound on oxidative stress and mitochondrial health.
-
To evaluate the effect of this compound on neurite outgrowth, a sensitive marker of neuronal damage.
Recommended Cell Model
For initial screening, the human neuroblastoma cell line SH-SY5Y is recommended.[2][3][4][5][6] These cells can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers, which provides a more relevant model for neurotoxicity assessment.[2][6]
Experimental Workflow
The following diagram outlines the general workflow for the in vitro neurotoxicity assessment of this compound.
Caption: General experimental workflow for in vitro neurotoxicity testing of this compound.
Experimental Protocols
Cell Viability Assays
Cell viability will be assessed to determine the cytotoxic potential of this compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Protocol: MTT Assay
-
Seed differentiated SH-SY5Y cells in a 96-well plate and expose them to a range of this compound concentrations for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol: LDH Assay
-
Following treatment with this compound, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the positive control (lysis buffer).
Apoptosis Assays
To determine if cell death occurs via apoptosis, the following assays will be performed.
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic pathway.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Caspase-3/7 Activity Assay
-
Plate and treat cells with this compound as described for the viability assays.
-
Add a luminogenic caspase-3/7 substrate to each well.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a microplate reader.
-
Normalize the results to cell number or protein concentration.
Protocol: Annexin V/PI Staining
-
Harvest treated cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.[12]
-
Incubate for 15 minutes at room temperature in the dark.[14][15][16]
-
Analyze the stained cells by flow cytometry.
Oxidative Stress Assays
These assays will investigate the role of oxidative stress in any observed neurotoxicity.
-
Reactive Oxygen Species (ROS) Production: Measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Glutathione (B108866) (GSH) Levels: Quantifies the levels of this key intracellular antioxidant.
Protocol: ROS Production Assay
-
After treatment with this compound, load the cells with DCFH-DA.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
Protocol: Glutathione Assay
-
Lyse the treated cells to release intracellular contents.
-
Use a commercially available glutathione assay kit, which typically involves a reaction that produces a colorimetric or fluorescent product.[17][18][19][20][21]
-
Measure the signal according to the kit's instructions and normalize to the protein concentration of the cell lysate.
Mitochondrial Health Assay
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis and mitochondrial dysfunction. The fluorescent dye JC-1 is commonly used for this purpose.[22][23][24][25]
Protocol: MMP Assay with JC-1
-
Treat cells with this compound as previously described.
-
Incubate the cells with JC-1 dye for 15-30 minutes at 37°C.[22][23]
-
Wash the cells to remove excess dye.
-
Measure the fluorescence of both JC-1 monomers (green, ~530 nm) and aggregates (red, ~590 nm) using a fluorescence microscope or plate reader.[22]
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Neurite Outgrowth Assay
This assay provides a sensitive morphological assessment of neurotoxicity.[1][26][27][28][29]
Protocol: Neurite Outgrowth Assay
-
Plate cells at a low density on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).[28]
-
Treat with this compound for 48-72 hours.[28]
-
Fix the cells and immunostain for a neuronal marker such as β-III tubulin.
-
Acquire images using a high-content imaging system.
-
Analyze neurite length and branching using appropriate software.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Concentration of this compound | Cell Viability (% of Control) | LDH Release (% of Max) |
| Vehicle Control | 100 ± SD | 0 ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD |
| ... | ... | ... |
| Positive Control | Mean ± SD | 100 ± SD |
Table 2: Induction of Apoptosis by this compound
| Concentration of this compound | Caspase-3/7 Activity (Fold Change) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 1.0 ± SD | Mean ± SD | Mean ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| ... | ... | ... | ... |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Assessment of Oxidative Stress and Mitochondrial Health
| Concentration of this compound | ROS Production (Fold Change) | GSH Levels (% of Control) | Mitochondrial Membrane Potential (Red/Green Ratio) |
| Vehicle Control | 1.0 ± SD | 100 ± SD | Mean ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| ... | ... | ... | ... |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD |
Table 4: Impact of this compound on Neurite Outgrowth
| Concentration of this compound | Average Neurite Length (µm) | Number of Branch Points |
| Vehicle Control | Mean ± SD | Mean ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD |
| ... | ... | ... |
| Positive Control | Mean ± SD | Mean ± SD |
Signaling Pathways
The following diagrams illustrate the key signaling pathways that may be involved in this compound-induced neurotoxicity.
Neuronal Apoptosis Signaling Pathway
Caption: Intrinsic and extrinsic pathways of neuronal apoptosis.
Oxidative Stress Signaling Pathway in Neurons
Caption: Cellular response to oxidative stress in neurons.
References
- 1. Neurite Outgrowth Assays [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-content screening of neuronal toxicity using iPSC-derived human neurons [moleculardevices.com]
- 8. iPSC for Toxicity Screening - Creative Biolabs [creative-biolabs.com]
- 9. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. GSH-Glo™ Glutathione Assay Protocol [worldwide.promega.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. assaygenie.com [assaygenie.com]
- 21. nwlifescience.com [nwlifescience.com]
- 22. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. General in vitro Neurotoxicity Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 28. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. sartorius.com [sartorius.com]
Application Notes and Protocols for L-817,818 in Somatostatin Receptor 5 (SSTR5) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-817,818 is a potent and selective non-peptide agonist for the somatostatin (B550006) receptor subtype 5 (SSTR5). Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of SSTR5. This document provides detailed application notes and experimental protocols for the use of L-817,818 in studying SSTR5 function, including its pharmacological characterization and downstream signaling pathways.
Somatostatin receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the peptide hormone somatostatin. SSTR5 is expressed in various tissues, including the pituitary gland, pancreatic islets, and the gastrointestinal tract, where it is involved in the regulation of hormone secretion and cell growth. Dysregulation of SSTR5 signaling has been implicated in various diseases, making it an important therapeutic target.
Pharmacological Profile of L-817,818
L-817,818 exhibits high-affinity binding to human SSTR5 and displays significant selectivity over other somatostatin receptor subtypes.
Table 1: Binding Affinity of L-817,818 for Human Somatostatin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| hSSTR1 | 3.3 |
| hSSTR2 | 52 |
| hSSTR3 | 64 |
| hSSTR4 | 82 |
| hSSTR5 | 0.4 |
Data compiled from publicly available sources.
Table 2: Functional Activity of L-817,818
| Assay | Cell Type | Effect | Potency (EC50, nM) |
| Growth Hormone Release | Rat Pituitary Cells | Inhibition | 3.1 |
| Insulin Release | Mouse Pancreatic Islets | Inhibition | 0.3 |
Data compiled from publicly available sources.
SSTR5 Signaling Pathways
Activation of SSTR5 by L-817,818 initiates a cascade of intracellular signaling events. The primary pathway involves coupling to pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR5 activation can modulate other signaling pathways, including the MAPK/ERK pathway and pathways involved in apoptosis and cell survival.
Caption: SSTR5 Signaling Pathway activated by L-817,818.
Experimental Protocols
Radioligand Binding Assay for SSTR5
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for SSTR5 using membranes from cells expressing the receptor and a suitable radioligand (e.g., [¹²⁵I]-labeled somatostatin analog).
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
1. Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing human SSTR5.
-
Radioligand: e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14 or another suitable SSTR5-selective radioligand.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
L-817,818 Stock Solution: 10 mM in DMSO.
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin (e.g., 1 µM).
-
GF/C glass fiber filters: Pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
2. Procedure: a. Membrane Preparation:
- Culture CHO-SSTR5 cells to confluence.
- Wash cells with ice-cold PBS and harvest by scraping.
- Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the membranes.
- Resuspend the membrane pellet in binding buffer.
- Determine the protein concentration using a standard method (e.g., BCA assay).
- Aliquot and store at -80°C.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of L-817,818.
-
Determine the IC50 value (the concentration of L-817,818 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This protocol describes a method to measure the ability of L-817,818 to inhibit forskolin-stimulated cAMP production in cells expressing SSTR5.
Workflow Diagram:
Caption: Workflow for Functional cAMP Assay.
1. Materials:
-
Cells: CHO or other suitable cells stably expressing human SSTR5.
-
Cell Culture Medium: Appropriate for the cell line.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
L-817,818 Stock Solution: 10 mM in DMSO.
-
Forskolin Stock Solution: 10 mM in DMSO.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure:
- Seed the SSTR5-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
- The next day, replace the culture medium with stimulation buffer and incubate for 15-30 minutes at 37°C.
- Add serially diluted L-817,818 to the wells and incubate for 15-30 minutes at 37°C.
- Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be determined empirically).
- Incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data (e.g., fluorescence ratio, luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of L-817,818.
-
Determine the IC50 value (the concentration of L-817,818 that causes 50% inhibition of the forskolin-stimulated cAMP response) using non-linear regression analysis.
In Vivo Studies
L-817,818 has been utilized in preclinical animal models to investigate the in vivo functions of SSTR5. For instance, in a rat model of experimental glaucoma, L-817,818 was administered to assess its neuroprotective effects.[1]
1. Animal Model:
-
An established model of the disease of interest (e.g., chronic ocular hypertension model for glaucoma in rats).[1]
2. Dosing and Administration:
-
Dose: The effective dose should be determined through dose-response studies. In the glaucoma model, a specific dose was administered.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration.[1]
-
Frequency: Dosing frequency will depend on the pharmacokinetic properties of L-817,818 and the experimental design.
3. Outcome Measures:
-
Physiological Parameters: Monitor relevant physiological parameters (e.g., intraocular pressure in the glaucoma model).
-
Histological Analysis: At the end of the study, tissues of interest can be collected for histological and immunohistochemical analysis to assess cellular and molecular changes (e.g., retinal ganglion cell loss, apoptosis markers).[1]
-
Biochemical Analysis: Tissue or fluid samples can be collected for the measurement of biomarkers (e.g., oxidative stress markers, inflammatory cytokines).[1]
Conclusion
L-817,818 is a powerful and selective pharmacological tool for investigating the diverse functions of SSTR5. The data and protocols provided in this document offer a comprehensive guide for researchers to effectively utilize L-817,818 in their studies, from in vitro characterization of receptor binding and signaling to in vivo exploration of its physiological effects. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.
References
Troubleshooting & Optimization
L-817818 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-817818. The information is designed to address common challenges related to the solubility and stability of this potent and selective somatostatin (B550006) sst5 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound in DMSO to a maximum concentration of 100 mM (53.67 mg/mL).[1][2] For complete dissolution, ultrasonic treatment and warming may be necessary. It is also crucial to use a fresh, non-hygroscopic batch of DMSO, as absorbed water can significantly reduce the solubility of the compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is also advisable to store the solutions protected from light and under a nitrogen atmosphere.[3]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. To mitigate this, try the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Perform a concentration-response curve to determine the lowest effective concentration for your experiment.
-
Increase the percentage of DMSO in the final solution: While it is important to keep the final DMSO concentration low to avoid solvent-induced artifacts, a slightly higher percentage (e.g., up to 0.5% or 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed aqueous buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the aqueous solution immediately after adding the DMSO stock.
-
Consider the use of a surfactant or solubilizing agent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) or a solubilizing agent may be required to maintain the compound in solution. However, the compatibility of such agents with your specific experimental setup must be validated.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective agonist for the somatostatin receptor subtype 5 (sst5).[2] The sst5 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Sst5 can also couple to the Gq/11 pathway.[4] Downstream effects of sst5 activation include the modulation of ion channels, regulation of the MAPK signaling pathway, and inhibition of hormone secretion.[5][6] In some cellular contexts, it has been shown to exert anti-proliferative and pro-apoptotic effects by regulating the Bcl-2/Bax balance and downregulating caspases.[7] It has also been observed to reduce oxidative stress.[7]
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 53.67 | 100 |
Data sourced from Tocris Bioscience.[1][2]
This compound Stock Solution Stability
| Storage Temperature (°C) | Duration | Special Conditions |
| -80 | 6 months | Protect from light, stored under nitrogen |
| -20 | 1 month | Protect from light, stored under nitrogen |
Data sourced from MedchemExpress.com.[3]
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 186.34 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 536.67 g/mol ).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Once the solution is clear, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Visualizations
Caption: Signaling pathway of this compound via the sst5 receptor.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. L-817,818 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-817818 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of L-817818, a potent and selective somatostatin (B550006) receptor 5 (sst5) agonist.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound in vivo.
Q1: My this compound is provided as a solid, and the datasheet indicates it is soluble in DMSO. How do I prepare it for intraperitoneal (IP) injection in mice?
A1: Preparing a DMSO-soluble compound like this compound for in vivo use requires careful consideration to ensure solubility while minimizing vehicle-associated toxicity.
-
Initial Stock Solution: First, prepare a high-concentration stock solution of this compound in 100% sterile DMSO. For example, dissolve 10 mg of this compound in 186.3 µL of DMSO to create a 100 mM stock solution. Store this stock solution at -20°C or -80°C, protected from light and moisture.[1]
-
Working Solution Preparation: Direct injection of high concentrations of DMSO can cause local tissue damage, inflammation, and other adverse effects.[2] Therefore, the DMSO stock must be diluted into a final injection vehicle. The final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 10%.[3][4]
-
Recommended Vehicle: A common and effective vehicle for IP injections of compounds solubilized in DMSO is a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and a sterile aqueous solution such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). A suggested final vehicle composition could be 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.[4]
-
Preparation Steps:
-
Warm the DMSO stock of this compound to room temperature.
-
In a sterile tube, add the required volume of the DMSO stock.
-
Add the surfactant (e.g., Tween 80) and mix thoroughly with the DMSO stock. This step is crucial to prevent the compound from precipitating when the aqueous component is added.
-
Slowly add the sterile saline or PBS to the DMSO/Tween 80 mixture while vortexing to ensure the final solution is clear and homogenous.
-
Visually inspect the solution for any precipitation before administration.
-
Q2: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous vehicle. What can I do?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Increase the concentration of co-solvents: You can try increasing the percentage of Tween 80 or adding other co-solvents like polyethylene (B3416737) glycol 400 (PEG400) to your vehicle formulation.[4] A vehicle of 10% DMSO, 40% PEG400, and 50% water is another option to consider.[4]
-
Use a different solubilizing agent: Cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at encapsulating and solubilizing hydrophobic drugs for aqueous delivery.[5] You could try preparing your final formulation in a 10-30% HP-β-CD solution in sterile water or saline.
-
Sonication: Gentle sonication in a bath sonicator after final dilution can sometimes help to redissolve fine precipitates.
-
Warm the solution: Gently warming the final solution to 37°C may help to keep the compound in solution, but be cautious about the thermal stability of this compound.
Q3: What are the potential on-target and off-target effects of this compound in vivo?
A3: this compound is a potent agonist for the somatostatin receptor 5 (sst5).
-
On-Target Effects: The primary on-target effects are mediated through the activation of sst5, which is a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of calcium and potassium channels.[6] These signaling events result in the inhibition of hormone secretion, such as growth hormone from the pituitary and insulin (B600854) from the pancreas.[7] In the context of the study on experimental glaucoma, on-target effects included neuroprotection of retinal ganglion cells.[8]
-
Potential Off-Target Effects:
-
Receptor Subtype Selectivity: While this compound is highly selective for sst5, it has some affinity for other somatostatin receptor subtypes (sst1, sst2, sst3, and sst4), which could lead to off-target effects if used at very high concentrations.
-
Gastrointestinal Issues: Somatostatin analogs are known to cause gastrointestinal disturbances such as diarrhea, abdominal pain, and nausea.[9]
-
Gallbladder Complications: Long-term use of somatostatin analogs can lead to the formation of biliary sludge or gallstones.[9]
-
Glucose Metabolism: Activation of somatostatin receptors can impact glucose homeostasis, so it is advisable to monitor blood glucose levels.[9]
-
It is always recommended to include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the delivery vehicle.
Q4: My in vivo results with this compound are inconsistent. What are the possible causes?
A4: Inconsistent results can stem from several factors related to the compound, its formulation, or the experimental procedure.
-
Formulation Instability: If the compound is precipitating out of your vehicle, the actual administered dose will be inconsistent. Always prepare the formulation fresh before each use and visually inspect for homogeneity.
-
Compound Degradation: this compound, being a peptide-like molecule, may be susceptible to degradation by proteases in vivo or instability in the formulation over time.[10][11] Strategies to improve stability include using modified amino acids or cyclization, though these are intrinsic to the molecule's design.[11] Ensure proper storage of the stock solution at -20°C or -80°C.[1]
-
Inaccurate Dosing: Ensure accurate and consistent administration of the injection volume, which should be based on the animal's body weight.
-
Biological Variability: The physiological state of the animals can introduce variability. Standardize factors such as age, sex, and housing conditions.
-
Vehicle Effects: The vehicle itself can have biological effects.[4] If the concentration of DMSO or other co-solvents is too high, it can cause stress or toxicity, leading to variable results.
II. Data Presentation
Table 1: Vehicle Components for In Vivo Delivery of Hydrophobic Compounds
| Vehicle Component | Properties | Recommended Concentration | Advantages | Disadvantages |
| DMSO | Strong organic solvent | < 10% for IP injection | Excellent solubilizing power for many hydrophobic compounds. | Can cause local toxicity, inflammation, and has its own biological effects at higher concentrations.[2] |
| Tween 80 | Non-ionic surfactant | 5 - 20% | Improves solubility and prevents precipitation of hydrophobic drugs in aqueous solutions. Generally well-tolerated. | Can cause hypersensitivity reactions in some cases. May increase the permeability of other substances. |
| PEG400 | Water-miscible polymer | 10 - 40% | Good co-solvent that can improve solubility. Low toxicity. | Can be viscous at higher concentrations, making injection more difficult. |
| HP-β-CD | Cyclodextrin | 10 - 40% (w/v) | Forms inclusion complexes to solubilize hydrophobic drugs in aqueous solutions. Low toxicity.[5] | Can be expensive. May alter the pharmacokinetics of the drug. |
| Saline (0.9% NaCl) | Isotonic aqueous solution | q.s. to 100% | Provides an isotonic and biocompatible base for the formulation. | No solubilizing capacity for hydrophobic compounds. |
III. Experimental Protocols
Protocol: Preparation and Intraperitoneal (IP) Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound solid powder
-
Sterile, high-purity DMSO
-
Sterile Tween 80
-
Sterile 0.9% NaCl (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Prepare Stock Solution (e.g., 10 mg/mL):
-
Weigh the required amount of this compound in a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 10 mg/mL, add 100 µL DMSO per 1 mg of this compound).
-
Vortex thoroughly until the compound is completely dissolved. This is your stock solution. Store at -20°C or -80°C for long-term storage.
-
-
Prepare Final Dosing Solution (Example for a 10 mg/kg dose in a 20g mouse with a final DMSO concentration of 10%):
-
Calculate the required dose: For a 20g mouse, a 10 mg/kg dose is 0.2 mg.
-
Determine the injection volume: A typical IP injection volume for a mouse is 100-200 µL. Let's use 100 µL.
-
Calculate the final concentration needed: 0.2 mg in 100 µL is 2 mg/mL.
-
Prepare the formulation (e.g., 1 mL total volume):
-
Pipette 200 µL of the 10 mg/mL this compound stock solution into a sterile microcentrifuge tube (this contains 2 mg of this compound).
-
Add 100 µL of Tween 80 to the tube.
-
Vortex thoroughly to mix the DMSO and Tween 80.
-
Slowly add 700 µL of sterile saline to the tube while vortexing.
-
The final formulation is 2 mg/mL this compound in 20% DMSO, 10% Tween 80, and 70% Saline. Note: To achieve a lower DMSO concentration, a more concentrated stock solution would be needed, or a larger injection volume.
-
-
-
Administration:
-
Weigh the mouse to confirm the correct dosing volume.
-
Draw the calculated volume of the freshly prepared dosing solution into the syringe.
-
Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution smoothly and withdraw the needle.
-
Monitor the animal for any adverse reactions post-injection.
-
IV. Mandatory Visualizations
Caption: Signaling pathway of the sst5 agonist this compound.
Caption: Experimental workflow for in vivo delivery of this compound.
Caption: Troubleshooting logic for formulation precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias | MDPI [mdpi.com]
- 7. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse events associated with somatostatin analogs in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Avoiding Off-Target Effects of L-817818
Welcome to the technical support center for L-817818, a selective somatostatin (B550006) receptor 5 (sst5) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to troubleshoot potential experimental issues, with a focus on avoiding and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptide small molecule that acts as a selective agonist for the somatostatin receptor subtype 5 (sst5), a G-protein coupled receptor (GPCR).[1] Upon binding, it activates downstream signaling pathways that can lead to various cellular responses, including the inhibition of hormone secretion and neuroprotection.[1][2] In neuroprotective contexts, its mechanism involves reducing apoptosis by regulating the Bcl-2/Bax balance, decreasing oxidative stress, and improving the function of the mitochondrial respiratory chain complex.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target, in this case, sst5. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them. For a selective agonist like this compound, off-target effects could arise from weak binding to other somatostatin receptor subtypes (sst1-4) or to entirely different classes of receptors or enzymes.
Q3: What are the initial signs that I might be observing off-target effects in my experiment?
Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment is different from the phenotype observed when sst5 is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).
-
Inconsistent results with other sst5 agonists: Using a structurally different sst5 agonist produces a different or no phenotype.
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency for sst5.
-
Unexpected cellular phenotypes: Observing cellular responses that are not typically associated with sst5 activation.
Q4: How can I minimize the risk of off-target effects with this compound?
To minimize off-target effects, consider the following strategies:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype. A comprehensive dose-response curve can help distinguish between high-affinity on-target effects and low-affinity off-target effects.
-
Orthogonal Validation: Confirm key findings using alternative methods to modulate sst5 activity, such as using a structurally distinct sst5 agonist or genetic approaches like siRNA or CRISPR-Cas9 knockout of the SSTR5 gene.
-
Target Engagement Assays: Directly measure the binding of this compound to sst5 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe unexpected or inconsistent results with this compound, it is crucial to systematically troubleshoot the experiment to determine if the cause is related to off-target effects.
dot
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: Lack of Expected On-Target Effect
If this compound is not producing the expected biological effect, consider the following troubleshooting steps.
dot
Caption: Troubleshooting workflow for lack of expected effects.
Data Presentation
Table 1: Functional Potency (EC50) of a Selective sst5 Agonist (CRN02481) at Human Somatostatin Receptors [3][4]
| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. sst5 |
| sst5 | ~0.04 | 1 |
| sst1 | >1000 | >25,000 |
| sst2 | ~50 | 1,250 |
| sst3 | ~4 | 100 |
| sst4 | ~0.6 | 15 |
Data is for CRN02481 and is intended to be illustrative of a selective sst5 agonist profile.[3]
Table 2: Common Side Effects of Somatostatin Analogs (Potentially Indicative of Off-Target Effects) [5][6][7]
| Common Side Effects | Potential Off-Target Receptor(s) Involved |
| Diarrhea, abdominal cramps, nausea | sst2 |
| Gallstones | sst2 |
| Hyperglycemia/Hypoglycemia | sst2, sst5 (on-target for insulin (B600854) regulation) |
| Bradycardia | sst2 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol is to determine the binding affinity (Ki) of this compound for sst5 and other somatostatin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing a single human somatostatin receptor subtype (sst1, sst2, sst3, sst4, or sst5).
-
Radioligand (e.g., [125I]-Tyr11-Somatostatin-14).[8]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[8]
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer.
-
Non-specific Binding (NSB): A saturating concentration of unlabeled somatostatin (e.g., 1 µM).
-
Competitive Binding: Each dilution of this compound.
-
-
Add the cell membrane preparation to each well.
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Incubate the plate (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.[8]
-
Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
dot
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to and stabilizes sst5 in intact cells.
Materials:
-
Cells expressing sst5.
-
This compound.
-
Cell culture medium and PBS.
-
Lysis buffer with protease inhibitors.
-
Antibody specific for sst5.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blotting: Collect the supernatant and quantify the amount of soluble sst5 by Western blotting using an sst5-specific antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
dot
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: CRISPR-Cas9 Mediated Target Validation
This protocol outlines the use of CRISPR-Cas9 to knock out the SSTR5 gene to validate that the observed effects of this compound are on-target.
Materials:
-
Cell line of interest.
-
CRISPR-Cas9 system components (Cas9 nuclease and gRNA targeting SSTR5).
-
This compound.
-
Reagents for phenotypic assay.
Procedure:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the SSTR5 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the cells with the SSTR5-targeting CRISPR-Cas9 construct. Select for transfected cells if a selection marker is present.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the SSTR5 gene by sequencing and Western blotting for the sst5 protein.
-
Phenotypic Assay: Treat both wild-type and SSTR5 knockout cells with this compound.
-
Data Analysis: If the phenotype observed in wild-type cells is absent in the knockout cells, it confirms that the effect of this compound is mediated through sst5.
Caption: Simplified sst5 signaling pathway upon this compound binding.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin analogues | Cancer Institute NSW [cancer.nsw.gov.au]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
L-817818 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective somatostatin (B550006) receptor 5 (sst5) agonist, L-817818.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and subtype-selective nonpeptide agonist for the somatostatin receptor 5 (sst5).[1][2] Its primary mechanism of action is to mimic the effects of the endogenous ligand, somatostatin, by binding to and activating sst5, which is a G-protein coupled receptor (GPCR).[2][3] This activation triggers a cascade of intracellular signaling events that lead to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[2][4] These actions ultimately result in the inhibition of certain cellular processes, such as hormone secretion and cell proliferation, and can induce neuroprotective effects.[2][3]
Q2: In what research areas is this compound commonly used?
A2: this compound is primarily investigated for its neuroprotective properties, particularly in the context of experimental glaucoma.[3] Studies have shown its efficacy in reducing retinal ganglion cell (RGC) loss by mitigating apoptosis, oxidative stress, and mitochondrial dysfunction.[3] Given its function as an sst5 agonist, it also has potential applications in studying conditions characterized by hormonal hypersecretion, such as acromegaly and neuroendocrine tumors, as well as in diabetes research for modulating insulin (B600854) secretion.[2][4]
Q3: What is the expected potency of this compound?
A3: While a specific EC50 value for this compound is not consistently reported in the literature, selective nonpeptide sst5 agonists are known to be highly potent, with EC50 values typically below 1 nM in cell-based receptor activation assays.[4]
Q4: How should this compound be stored?
A4: As with most peptide and nonpeptide analogs, this compound should be stored in a cool, dry place. For long-term storage, it is advisable to keep it at -20°C or below. Once reconstituted in a solvent, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Quantitative Data
The following table summarizes the potency of selective nonpeptide sst5 agonists, including this compound.
| Compound Class | Receptor Target | Potency (EC50) | Assay System |
| Selective Nonpeptide sst5 Agonists | Somatostatin Receptor 5 (sst5) | < 1 nM | Cell-based receptor activation assays |
Signaling Pathway
The activation of somatostatin receptor 5 (sst5) by this compound initiates a signaling cascade that confers neuroprotection to retinal ganglion cells. This pathway involves the modulation of apoptosis, reduction of oxidative stress, and preservation of mitochondrial function.
Experimental Protocols
1. In Vivo Neuroprotection Study in a Rat Model of Glaucoma
-
Objective: To assess the neuroprotective effects of this compound on retinal ganglion cells (RGCs) in a model of ocular hypertension.
-
Animal Model: Chronic ocular hypertension (COH) induced in rats.
-
This compound Administration: Intraperitoneal (i.p.) injection of this compound. The vehicle control would be saline or another appropriate solvent.
-
Procedure:
-
Induce COH in rats according to established protocols.
-
Administer this compound or vehicle daily via i.p. injection for the duration of the study.
-
Monitor intraocular pressure (IOP) regularly.
-
At the end of the study period, sacrifice the animals and collect retinal tissue.
-
Perform histological analysis to quantify RGC survival (e.g., using Brn3a or TUJ1 staining).
-
-
Downstream Analyses:
-
Apoptosis: Conduct TUNEL assays on retinal sections to detect apoptotic cells. Perform Western blotting or qPCR to assess the expression levels of Bcl-2, Bax, and cleaved caspases-3 and -9.[3]
-
Oxidative Stress: Measure levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in retinal homogenates.[3]
-
Mitochondrial Function: Assess the activity of mitochondrial respiratory chain complexes (MRCC) in isolated retinal mitochondria.[3]
-
2. In Vitro Apoptosis Assay (TUNEL)
-
Objective: To determine the effect of this compound on apoptosis in a relevant cell line (e.g., RGC-5) under stress conditions.
-
Cell Culture: Culture RGC-5 cells under standard conditions.
-
Procedure:
-
Seed RGC-5 cells in a multi-well plate.
-
Induce apoptosis using an appropriate stressor (e.g., serum starvation, staurosporine, or elevated hydrostatic pressure).
-
Treat cells with varying concentrations of this compound or vehicle.
-
After the desired incubation period, fix the cells.
-
Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic cells.
-
Visualize and quantify the number of TUNEL-positive cells using fluorescence microscopy.
-
Troubleshooting Guides
Issue 1: High Variability in In Vivo Neuroprotection Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Ocular Hypertension Induction: | Ensure the method for inducing COH is standardized and consistently applied to all animals. Regularly monitor IOP to confirm sustained elevation. |
| Variable Drug Administration: | Use precise techniques for intraperitoneal injections to ensure consistent dosing. Ensure the drug is fully dissolved and the solution is homogenous. |
| Animal-to-Animal Biological Variation: | Increase the number of animals per group to improve statistical power. Randomize animals into treatment and control groups. |
| Inconsistent Tissue Processing: | Standardize the fixation, embedding, and sectioning procedures for retinal tissue to ensure uniform quality. |
Issue 2: Inconsistent Results in In Vitro Apoptosis Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number: | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Suboptimal this compound Concentration: | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and stressor. |
| Inconsistent Apoptosis Induction: | Ensure the method for inducing apoptosis provides a consistent and measurable level of cell death. Optimize the concentration and duration of the stressor. |
| Uneven Cell Seeding: | Ensure a uniform cell suspension and careful pipetting to achieve consistent cell density across all wells. |
| Edge Effects in Multi-well Plates: | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
Issue 3: Difficulty in Detecting Changes in Oxidative Stress or Mitochondrial Function
| Potential Cause | Troubleshooting Steps |
| Timing of Measurement: | Oxidative stress and mitochondrial dysfunction can be early events. Optimize the time point for measurement after treatment with this compound and the stressor. |
| Assay Sensitivity: | Ensure that the chosen assays for ROS, MDA, and MRCC activity are sensitive enough to detect subtle changes. Consider using multiple different assays to confirm findings. |
| Sample Preparation: | Follow standardized protocols for tissue homogenization and mitochondrial isolation to maintain the integrity of the samples. |
| Instrument Calibration: | Regularly calibrate all instruments used for measurements (e.g., spectrophotometer, fluorometer) to ensure accuracy. |
Experimental Workflow and Reproducibility
To ensure the reproducibility of experiments with this compound, a logical and well-documented workflow is essential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 3. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crinetics.com [crinetics.com]
Technical Support Center: Enhancing the Efficacy of L-817,818 in Experimental Settings
Welcome to the technical support center for L-817,818, a potent and selective somatostatin (B550006) receptor 5 (sst5) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of L-817,818 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges and improve your experimental outcomes.
I. Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with L-817,818.
Issue 1: Low or Inconsistent Efficacy in In Vitro Assays
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility | L-817,818, an indole (B1671886) derivative, has low aqueous solubility. Prepare a high-concentration stock solution in 100% DMSO. For aqueous buffers, consider using co-solvents such as ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol (PEG). Ensure the final co-solvent concentration is non-toxic to your cells (typically ≤1%). |
| Compound Precipitation | Visually inspect your stock and final solutions for precipitates. If precipitation occurs upon dilution in aqueous media, try lowering the final concentration or using a pre-chilled buffer to slow down precipitation. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. Efficacy can be highly dependent on the cell type and the expression level of the sst5 receptor. |
| Cell Culture Conditions | Ensure consistent cell density at the time of treatment. High cell confluence can sometimes reduce the apparent efficacy of a compound. Some components of cell culture media, like certain amino acids or iron sources, can potentially interact with the compound over time, so minimizing incubation time where possible is advisable.[1] |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization and internalization. Consider shorter incubation times or pulse-chase experiments to mitigate this effect. |
Issue 2: High Variability in In Vivo Efficacy
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Formulation | For intraperitoneal (i.p.) injections in rodents, a common and effective vehicle for poorly soluble compounds like L-817,818 is a mixture of DMSO and saline. A typical formulation is 10% DMSO, 40% PEG400, and 50% saline. Always include a vehicle-only control group to account for any effects of the formulation itself. Olive oil has also been used as a vehicle for intraperitoneal administration of naphthalene (B1677914) derivatives in rats.[2][3] |
| Incorrect Dosing | Conduct a pilot dose-escalation study to determine the optimal dose for your animal model and disease state. Monitor for signs of toxicity and therapeutic effect. |
| Route of Administration | While intraperitoneal injection is common, consider other routes if efficacy is low, keeping in mind the compound's physicochemical properties and the experimental model. |
| Animal Model Variability | Ensure consistency in the age, weight, and genetic background of the animals used. The severity and progression of the disease model can also impact the observed efficacy. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-817,818?
A1: L-817,818 is a potent and selective agonist for the somatostatin receptor 5 (sst5).[4] Its activation of sst5 has been shown to exert neuroprotective effects by reducing apoptosis. This is achieved through the regulation of the Bcl-2 family of proteins, leading to an increased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[5] Consequently, the activation of executioner caspases, such as caspase-3 and caspase-9, is downregulated.[5]
Q2: How should I prepare and store L-817,818 stock solutions?
A2: L-817,818 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure the compound is fully dissolved.
Q3: What are the expected off-target effects of L-817,818?
A3: While L-817,818 is reported to be a selective sst5 agonist, the potential for off-target effects should always be considered, especially at higher concentrations. It is advisable to include control experiments, such as using a cell line that does not express the sst5 receptor or co-administration with a selective sst5 antagonist, to confirm that the observed effects are mediated through the intended target.
Q4: What are the key experimental readouts to measure the efficacy of L-817,818 in a neuroprotection model?
A4: Key readouts include markers of apoptosis. You can measure the ratio of Bcl-2 to Bax protein expression using Western blotting. Additionally, you can assess the activity of caspase-3 and caspase-9 using commercially available activity assays. Cell viability assays (e.g., MTT, CellTiter-Glo) and TUNEL staining to detect DNA fragmentation are also valuable endpoints.[5]
III. Data Presentation
The following tables provide examples of how to structure quantitative data from your experiments with L-817,818.
Table 1: Dose-Response of L-817,818 on Apoptosis Markers in Retinal Ganglion Cells (Hypothetical Data)
| L-817,818 (nM) | Bcl-2/Bax Ratio (Fold Change vs. Vehicle) | Caspase-3 Activity (% of Positive Control) |
| 0 (Vehicle) | 1.0 ± 0.1 | 100 ± 5 |
| 1 | 1.5 ± 0.2 | 85 ± 6 |
| 10 | 2.8 ± 0.3 | 62 ± 4 |
| 100 | 4.5 ± 0.4 | 35 ± 3 |
| 1000 | 4.2 ± 0.5 | 38 ± 4 |
Table 2: In Vivo Efficacy of L-817,818 in an Experimental Glaucoma Model (Hypothetical Data)
| Treatment Group | Retinal Ganglion Cell Density (cells/mm²) | Caspase-3 Positive Cells (%) |
| Sham Control | 2500 ± 150 | 2 ± 0.5 |
| Glaucoma + Vehicle | 1200 ± 200 | 25 ± 3 |
| Glaucoma + L-817,818 (1 mg/kg) | 1800 ± 180 | 15 ± 2 |
| Glaucoma + L-817,818 (5 mg/kg) | 2200 ± 160 | 8 ± 1 |
IV. Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using a Retinal Ganglion Cell Line
-
Cell Culture: Culture a retinal ganglion cell line (e.g., RGC-5) in appropriate media and conditions. Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of L-817,818 in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Induction of Apoptosis: Induce apoptosis by treating cells with an appropriate stimulus, such as serum deprivation or exposure to an excitotoxin (e.g., glutamate).
-
Treatment: Co-treat the cells with the apoptosis-inducing stimulus and varying concentrations of L-817,818. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or similar assay.
-
Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Western Blot for Bcl-2/Bax: Prepare cell lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin). Quantify band intensities to determine the Bcl-2/Bax ratio.
-
Protocol 2: In Vivo Neuroprotection in an Experimental Glaucoma Rat Model
-
Animal Model: Use a validated rat model of experimental glaucoma, such as the microbead occlusion model to induce ocular hypertension.
-
Formulation Preparation: Prepare the L-817,818 formulation for intraperitoneal injection. A suggested vehicle is 10% DMSO, 40% PEG400, and 50% saline. Ensure the compound is fully dissolved.
-
Dosing: Administer L-817,818 or vehicle via intraperitoneal injection daily for the duration of the study. A typical dose might range from 1 to 10 mg/kg.
-
Monitoring: Monitor intraocular pressure (IOP) regularly.
-
Endpoint Analysis:
-
Histology: At the end of the study, euthanize the animals, enucleate the eyes, and process for retinal histology. Quantify retinal ganglion cell (RGC) density in flat mounts or cross-sections.
-
Immunohistochemistry: Perform immunohistochemistry on retinal sections to detect markers of apoptosis, such as cleaved caspase-3.
-
Western Blot: Dissect the retinas, prepare protein lysates, and perform Western blotting for Bcl-2 and Bax as described in the in vitro protocol.
-
V. Mandatory Visualizations
Signaling Pathway of L-817,818 in Neuroprotection
Caption: Signaling pathway of L-817,818-mediated neuroprotection.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for in vitro evaluation of L-817,818 efficacy.
Troubleshooting Logic for Poor Solubility
Caption: Troubleshooting guide for L-817,818 solubility issues.
References
- 1. The disposition and metabolism of naphthalene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of 1,2-dimethylnaphthalene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
L-817818 Technical Support Center: Toxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-817818 in toxicity and cell viability assays. This compound is an agonist for the somatostatin (B550006) receptor 5 (sst5) and has been observed to have neuroprotective effects by reducing apoptosis and oxidative stress. This guide focuses on addressing potential issues when evaluating the protective capacity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the somatostatin receptor 5 (sst5), which is a G protein-coupled receptor.[1] Its activation has been shown to provide neuroprotective effects.[1]
Q2: In what experimental contexts is this compound typically used?
A2: this compound is often used in studies investigating neuroprotection, particularly in models of experimental glaucoma.[1] It has been shown to reduce the loss of retinal ganglion cells by decreasing apoptosis and oxidative stress.[1]
Q3: What are the expected effects of this compound on cell viability?
A3: In the context of a cellular stressor (e.g., elevated intraocular pressure in experimental glaucoma), this compound is expected to increase cell viability by attenuating apoptosis.[1] It has been shown to regulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1]
Q4: Which cell viability assays are recommended for use with this compound?
A4: A variety of assays can be used to assess the protective effects of this compound. These include tetrazolium reduction assays (MTT, MTS), resazurin (B115843) reduction assays, and ATP detection assays to measure overall metabolic activity and cell number.[2][3] For more specific insights into its anti-apoptotic effects, TUNEL assays, caspase activity assays, and Western blotting for Bcl-2 family proteins are recommended.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the effects of this compound.
| Issue | Potential Cause | Recommended Solution |
| No observable protective effect of this compound on cell viability. | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Inappropriate Assay Timing: The protective effects of this compound may not be apparent at the time point chosen for the assay. | Conduct a time-course experiment to identify the optimal incubation time for observing the protective effects of this compound. | |
| Cell Type Lacks sst5 Receptors: The cell line being used may not express the somatostatin receptor 5. | Verify the expression of sst5 in your cell line using techniques such as RT-PCR or Western blotting. | |
| High background in apoptosis assays (e.g., TUNEL). | Non-specific antibody binding or reagent issues. | Optimize antibody concentrations and blocking conditions. Ensure all reagents are fresh and properly stored. Include appropriate negative and positive controls. |
| Harsh cell handling. | Handle cells gently during fixation and permeabilization steps to minimize mechanically induced DNA damage. | |
| Inconsistent results between different cell viability assays. | Different assays measure different cellular parameters. For example, MTT measures metabolic activity, while a TUNEL assay measures DNA fragmentation (a hallmark of apoptosis). | Use a multi-assay approach to get a comprehensive understanding of the cellular response. For example, combine a metabolic assay with an apoptosis-specific assay. |
| Vehicle control shows unexpected effects. | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | Determine the maximum tolerated concentration of the solvent for your cells. Ensure the final solvent concentration is consistent across all experimental groups, including the vehicle control.[4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Induce cellular stress in the appropriate wells (e.g., by adding a known cytotoxic agent).
-
Add the this compound dilutions to the designated wells. Include wells with the stressor alone, this compound alone, and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells on glass coverslips or in chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically contains TdT enzyme and labeled dUTPs).
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
-
Counterstaining (Optional): Stain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Signaling Pathways and Workflows
This compound Neuroprotective Signaling Pathway
Caption: this compound mediated neuroprotective signaling pathway.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting unexpected results with this compound.
References
Technical Support Center: L-817818 Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies involving the somatostatin (B550006) receptor 5 (sst5) agonist, L-817818.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the established mechanism of action for this compound? | This compound is a somatostatin receptor 5 (sst5) agonist. Its neuroprotective effects are mediated by the regulation of the Bcl-2/Bax apoptosis balance, reduction of oxidative stress, and rescue of mitochondrial respiratory chain complex (MRCC) activities.[1] It has been shown to downregulate the expression of apoptosis-related proteins like caspase-9 and caspase-3.[1] |
| How can I monitor the in vivo efficacy of this compound in a long-term neuroprotection study? | Efficacy can be assessed by monitoring the survival of the target neuronal population, such as retinal ganglion cells (RGCs), using methods like TUNEL staining to quantify apoptosis.[1] Additionally, measuring the expression levels of key proteins in the signaling pathway, including Bcl-2, Bax, and cleaved caspases, can provide mechanistic insights into its continued activity.[1] |
| What are the potential downstream effects of long-term sst5 activation with this compound? | Prolonged activation of sst5 may influence neuronal function beyond the intended neuroprotective effects. As somatostatin receptors are G-protein coupled receptors, long-term stimulation could lead to receptor desensitization or downregulation, potentially reducing the therapeutic efficacy over time. It is advisable to monitor receptor expression and signaling pathway activity at different time points. |
| Are there any known stability issues with this compound in solution for long-term experiments? | While the provided literature does not specify long-term stability issues, it is best practice for long-term in vitro or in vivo studies to prepare fresh solutions of this compound regularly from a validated powder stock. For continuous delivery methods like osmotic pumps, stability of the compound in the delivery vehicle at physiological temperatures should be validated prior to the main study. |
Troubleshooting Guides
Problem: Diminished Neuroprotective Effect of this compound Over Time
| Possible Cause | Suggested Solution |
| Compound Degradation: this compound may degrade in the delivery vehicle or under experimental conditions. | 1. Verify Compound Integrity: Analyze the purity and concentration of this compound in your stock and working solutions using methods like HPLC. 2. Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of stock solutions. For in vivo studies, prepare fresh formulations for each administration. |
| Receptor Desensitization: Continuous exposure to an agonist can lead to downregulation or desensitization of sst5 receptors. | 1. Intermittent Dosing: Consider an intermittent dosing schedule to allow for receptor resensitization. 2. Receptor Expression Analysis: At the study endpoint, quantify sst5 mRNA and protein levels in the target tissue to assess for changes in receptor expression. |
| Altered Pharmacokinetics: Long-term administration may alter the metabolism and clearance of this compound. | 1. Pharmacokinetic Sub-study: Conduct a satellite pharmacokinetic study to measure plasma and tissue concentrations of this compound at different time points during the long-term study. |
Problem: Unexpected Cellular Apoptosis Despite this compound Treatment
| Possible Cause | Suggested Solution |
| Activation of Alternative Apoptotic Pathways: The experimental model may involve apoptotic pathways not modulated by the Bcl-2/Bax axis. | 1. Pan-Caspase Inhibition: Use a pan-caspase inhibitor as a positive control to confirm if the observed apoptosis is caspase-dependent. 2. Broader Pathway Analysis: Investigate other pro-apoptotic signaling pathways that may be active in your model. |
| Insufficient Drug Exposure at the Target Site: The administered dose may not be sufficient to achieve a therapeutic concentration in the target tissue over the long term. | 1. Dose-Response Study: Perform a dose-ranging study to determine the optimal therapeutic dose for long-term efficacy. 2. Bioavailability Assessment: Measure the concentration of this compound in the target tissue to ensure adequate exposure. |
| Off-Target Effects: At high concentrations or with prolonged exposure, this compound might have off-target effects that could contribute to cytotoxicity. | 1. Selectivity Profiling: If not already done, characterize the binding profile of this compound against other somatostatin receptor subtypes and a panel of other relevant receptors. 2. In Vitro Cytotoxicity Assay: Determine the cytotoxic concentration of this compound in your cell type of interest to ensure you are working within a safe therapeutic window. |
Experimental Protocols & Visualizations
Key Experimental Workflow: Assessing Neuroprotective Efficacy
This workflow outlines the key steps to evaluate the long-term neuroprotective effects of this compound in an experimental model of glaucoma.
References
Refining L-817818 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the somatostatin (B550006) receptor 5 (sst5) agonist, L-817818. The aim is to assist in refining treatment duration for optimal experimental results.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a selective agonist for the somatostatin receptor 5 (sst5), which is a G-protein coupled receptor (GPCR).[1][2] Upon binding, it initiates a signaling cascade that can lead to various cellular responses, including the regulation of apoptosis and reduction of oxidative stress.[1] |
| What are the known downstream effects of this compound administration? | In models of experimental glaucoma, this compound has been shown to exert neuroprotective effects by reducing retinal ganglion cell loss.[1] This is achieved by decreasing apoptosis through the regulation of the Bcl-2/Bax balance and downregulation of caspase-9 and caspase-3.[1] It also reduces the concentration of reactive oxygen species and ameliorates the function of the mitochondrial respiratory chain complex.[1] |
| What is a typical starting point for determining the optimal treatment duration? | The optimal treatment duration is highly dependent on the experimental model (in vitro vs. in vivo), the cell type or tissue being studied, and the specific endpoint being measured. A common starting point for in vitro studies is a time-course experiment ranging from a few hours to 72 hours. For in vivo studies, the duration may range from days to weeks, depending on the research question. |
| How does the stability of this compound in culture medium affect treatment duration? | The stability of this compound in your specific experimental conditions should be considered. If the compound degrades over time, longer treatment durations may require replenishment of the medium with fresh compound to maintain a consistent concentration. |
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment. | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Incorrect treatment duration: The treatment time may be too short or too long to observe the desired effect. 3. Low sst5 receptor expression: The cells or tissue being studied may not express sufficient levels of the sst5 receptor. 4. Compound degradation: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a range of concentrations to determine the optimal dose for your system. 2. Conduct a time-course experiment: Measure the desired endpoint at multiple time points to identify the optimal treatment duration. 3. Verify sst5 expression: Use techniques such as qPCR, western blotting, or immunohistochemistry to confirm the presence of the sst5 receptor. 4. Ensure proper compound handling: Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment. |
| High cell death or toxicity observed after treatment. | 1. Excessive concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. 2. Prolonged treatment duration: Continuous exposure to the compound, even at a lower concentration, may be toxic to the cells. | 1. Lower the concentration: Refer to your dose-response data to select a concentration that is effective but not toxic. 2. Shorten the treatment duration: Investigate if a shorter exposure time is sufficient to achieve the desired biological effect. Consider a "pulse-chase" experiment where the compound is removed after a certain period. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Inconsistent compound preparation: Errors in weighing or dissolving this compound can lead to variations in the final concentration. 3. Biological variability: Inherent differences in animal models or primary cell isolates can contribute to variability. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent plating densities and media formulations. 2. Prepare stock solutions carefully: Prepare a large batch of a high-concentration stock solution to be used across multiple experiments, ensuring accurate and consistent dilutions. 3. Increase sample size: For in vivo studies, use a sufficient number of animals to account for biological variability. For in vitro studies, perform multiple independent experiments. |
Experimental Protocols
Dose-Response Experiment for this compound
Objective: To determine the optimal concentration of this compound for a specific cellular endpoint.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical range to test would be from 1 nM to 10 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells for a fixed duration (e.g., 24 hours). This duration should be based on existing literature or a preliminary time-course experiment.
-
Endpoint Analysis: Measure the desired cellular response. This could be cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assay), or the expression of a target gene/protein.
-
Data Analysis: Plot the measured response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Time-Course Experiment for this compound
Objective: To determine the optimal treatment duration of this compound.
Methodology:
-
Cell Seeding: Plate cells at a consistent density across multiple plates or wells.
-
Treatment: Treat the cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment).
-
Time Points: Harvest cells or perform endpoint analysis at various time points after treatment (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: Measure the desired biological marker at each time point.
-
Data Analysis: Plot the response as a function of time to identify the point of maximal effect or the duration required to achieve a stable response.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound treatment.
References
Validation & Comparative
L-817,818 Versus Other sst5 Agonists in Glaucoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) is the current mainstay of treatment, there is a growing interest in neuroprotective strategies that directly target RGC survival. The somatostatin (B550006) receptor 5 (sst5) has emerged as a promising therapeutic target for neuroprotection in the retina. This guide provides a comparative overview of the sst5 agonist L-817,818 and other notable sst5 agonists, with a focus on their potential application in glaucoma.
Introduction to sst5 Agonists in Glaucoma
Somatostatin is a neuropeptide that exerts its effects through five G protein-coupled receptors (sst1-5).[1] The sst5 receptor is expressed in RGCs, and its activation has been shown to be neuroprotective.[1][2] L-817,818 is a selective sst5 agonist that has demonstrated significant neuroprotective effects in a rat model of chronic ocular hypertension (COH), a key feature of glaucoma.[1] This guide will delve into the experimental data supporting the efficacy of L-817,818 and compare it with other sst5 agonists for which relevant data is available.
Comparative Data of sst5 Agonists
Direct comparative studies of L-817,818 with other sst5 agonists in glaucoma models are currently limited. However, a comparison of their binding affinities for the sst5 receptor can provide insights into their potential potency.
| Agonist | sst5 Receptor Binding Affinity (Ki, nM) | Primary Investigated Indication(s) | Reference(s) |
| L-817,818 | Data not explicitly found in searches | Neuroprotection in glaucoma | [1] |
| Octreotide | >1000 | Acromegaly, neuroendocrine tumors | [3] |
| Pasireotide | High affinity (higher than for sst2) | Acromegaly, Cushing's disease | [4][5] |
| CRN02481 | High potency (EC50 < 1 nM in cell-based assays) | Hyperinsulinism | [6][7] |
Note: The lack of a specific Ki value for L-817,818 in the reviewed literature prevents a direct quantitative comparison of binding affinity. The provided information for other agonists is based on studies outside the direct context of glaucoma.
In-Depth Look at L-817,818 in Experimental Glaucoma
Experimental studies have elucidated the neuroprotective mechanism of L-817,818 in a rat model of chronic ocular hypertension (COH).
Key Findings for L-817,818:
-
Reduces Retinal Ganglion Cell (RGC) Loss: Intraperitoneal administration of L-817,818 significantly reduced the loss of RGCs in the retinas of rats with COH.[1]
-
Attenuates Apoptosis: L-817,818 was shown to decrease the number of apoptotic RGCs, as indicated by a reduction in TUNEL-positive cells.[1] This anti-apoptotic effect is mediated by:
-
Regulation of Bcl-2 Family Proteins: L-817,818 partially reversed the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax at both the mRNA and protein levels.[1]
-
Inhibition of Caspases: The expression of apoptosis-related proteins caspase-9 and caspase-3 was downregulated by L-817,818 administration.[1]
-
-
Reduces Oxidative Stress: L-817,818 administration led to a decrease in the concentrations of reactive oxygen species (ROS)/reactive nitrogen species and malondialdehyde, which are markers of oxidative stress.[1]
-
Improves Mitochondrial Function: The agonist ameliorated the function of the mitochondrial respiratory chain complex (MRCC).[1]
Signaling Pathways and Experimental Workflows
L-817,818 Neuroprotective Signaling Pathway
Caption: Signaling pathway of L-817,818-mediated neuroprotection in retinal ganglion cells.
Experimental Workflow for Evaluating Neuroprotection in a COH Rat Model
Caption: Workflow for assessing the neuroprotective effects of L-817,818 in a rat model of glaucoma.
Detailed Experimental Protocols
Chronic Ocular Hypertension (COH) Rat Model
A rat model of COH is established to mimic the conditions of glaucoma. One common method involves the injection of a hypertonic saline solution into the episcleral veins to elevate IOP. The IOP is monitored regularly to ensure a sustained increase.
TUNEL Assay for Apoptosis Detection in Retinal Whole Mounts
-
Tissue Preparation: Rat retinas are dissected and fixed in 4% paraformaldehyde.
-
Permeabilization: The fixed retinas are permeabilized using a solution containing Triton X-100 to allow for the entry of labeling reagents.
-
Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, is applied to the retinas. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Imaging: The retinas are mounted on slides and visualized using a fluorescence microscope to identify and quantify TUNEL-positive (apoptotic) cells.
Western Blotting for Bcl-2, Bax, Caspase-9, and Caspase-3
-
Protein Extraction: Retinal tissues are homogenized in a lysis buffer to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Measurement of Oxidative Stress Markers
Reactive oxygen species (ROS) and lipid peroxidation products are measured to assess oxidative stress.
-
Sample Preparation: Retinal homogenates are prepared.
-
ROS/RNS Measurement: Dihydroethidium (DHE) or 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA) fluorescent probes can be used to measure superoxide (B77818) and other ROS/RNS levels, respectively. The fluorescence intensity is measured using a fluorometer.
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is quantified using a commercially available kit, typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
Mitochondrial Respiratory Chain Complex (MRCC) Activity Assay
The activity of the MRCC is assessed to evaluate mitochondrial function.
-
Mitochondria Isolation: Mitochondria are isolated from retinal tissue by differential centrifugation.
-
Complex Activity Assays: The activities of individual complexes (I, II, III, and IV) of the electron transport chain are measured spectrophotometrically using specific substrates and inhibitors. For example, Complex I activity is measured as the rate of NADH oxidation.
-
Data Analysis: The enzyme activities are normalized to the total mitochondrial protein content.
Conclusion
The sst5 agonist L-817,818 demonstrates significant neuroprotective potential in a preclinical model of glaucoma by mitigating apoptosis, oxidative stress, and mitochondrial dysfunction in retinal ganglion cells. While direct comparative efficacy data with other sst5 agonists in glaucoma is currently unavailable, the detailed mechanistic understanding of L-817,818's action provides a strong rationale for its further investigation as a potential therapeutic agent for glaucoma. Future research should focus on head-to-head comparisons with other sst5 agonists and on evaluating its efficacy in reducing intraocular pressure, in addition to its neuroprotective effects.
References
- 1. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel emphasis on somatostatinergic system in retinal ganglion cell neuroresilience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crinetics.com [crinetics.com]
- 7. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-817818 and Existing Glaucoma Therapies: Shifting the Paradigm from IOP Reduction to Neuroprotection
For Immediate Release to the Scientific Community
Glaucoma, a leading cause of irreversible blindness worldwide, is primarily managed by reducing intraocular pressure (IOP). However, the investigative compound L-817818, a selective somatostatin (B550006) receptor 5 (sst5) agonist, is emerging as a potential therapeutic agent with a distinct, neuroprotective mechanism of action. This guide provides a comparative overview of this compound's efficacy, as demonstrated in preclinical studies, against established first-line glaucoma treatments, latanoprost (B1674536) and timolol (B1209231), which primarily focus on lowering IOP.
Executive Summary
Current glaucoma treatments effectively lower IOP, a major risk factor for optic nerve damage. Prostaglandin (B15479496) analogs, such as latanoprost, and beta-blockers, like timolol, are mainstays in clinical practice, demonstrating significant efficacy in reducing IOP. This compound, in contrast, does not directly impact IOP but has shown significant neuroprotective effects in experimental glaucoma models by preventing the death of retinal ganglion cells (RGCs). This suggests a paradigm shift in glaucoma treatment, from solely managing IOP to directly protecting the optic nerve. This document presents the available data on these compounds to aid researchers and drug development professionals in understanding their distinct and potentially complementary roles in managing glaucoma.
Comparison of Therapeutic Mechanisms
Existing glaucoma therapies primarily target the reduction of intraocular pressure, either by increasing the outflow of aqueous humor or by decreasing its production. This compound, however, operates on a different principle, focusing on the survival of retinal ganglion cells, the neurons that are progressively lost in glaucoma.
Established IOP-Lowering Agents:
-
Latanoprost: A prostaglandin F2α analogue, latanoprost increases the uveoscleral outflow of aqueous humor.[1] This is achieved by remodeling the extracellular matrix of the ciliary muscle, which reduces resistance to outflow.[1]
-
Timolol: A non-selective beta-adrenergic antagonist, timolol reduces IOP by decreasing the production of aqueous humor by the ciliary body.[2]
Investigative Neuroprotective Agent:
-
This compound: As a somatostatin receptor 5 (sst5) agonist, this compound has demonstrated a neuroprotective effect on RGCs in a rat model of chronic ocular hypertension.[3][4] Its mechanism involves the attenuation of RGC apoptosis by regulating the balance of pro- and anti-apoptotic proteins (Bax and Bcl-2), reducing oxidative stress, and preserving mitochondrial function.[3][4]
Efficacy Data: A Tale of Two Strategies
The efficacy of latanoprost and timolol is measured by their ability to lower IOP, while the efficacy of this compound is assessed by its capacity to preserve retinal ganglion cells. A direct comparison of their primary endpoints is therefore not feasible. The following tables summarize the available efficacy data for each compound.
Table 1: IOP-Lowering Efficacy of Latanoprost and Timolol
| Drug Class | Generic Name | Trade Name(s) | IOP Reduction (Monotherapy) | Dosing Frequency |
| Prostaglandin Analogue | Latanoprost | Xalatan, etc. | 25-33% | Once daily |
| Beta-Blocker | Timolol | Timoptic, Betimol, etc. | 20-30% | Once or twice daily |
Data compiled from multiple clinical trials.
Table 2: Neuroprotective Efficacy of this compound in an Experimental Glaucoma Model
| Compound | Therapeutic Approach | Animal Model | Primary Outcome | Key Findings |
| This compound | Neuroprotection | Rats with chronic ocular hypertension (COH) | Retinal Ganglion Cell (RGC) Survival | Significantly reduced RGC loss and apoptosis in the retina.[3][4] |
Experimental Protocols
This compound Neuroprotection Study
-
Animal Model: The study utilized a rat model of chronic ocular hypertension (COH).[3][4] This is a commonly used preclinical model that mimics the progressive nature of glaucoma in humans. Ocular hypertension is typically induced by methods such as the injection of a hypertonic saline solution into the episcleral veins, cauterization of episcleral vessels, or injection of microbeads into the anterior chamber to obstruct aqueous outflow.[5][6][7]
-
Drug Administration: this compound was administered via intraperitoneal injection.[3][4]
-
Efficacy Assessment: The primary endpoint was the quantification of RGC survival. This was assessed by comparing the number of RGCs in the retinas of treated versus untreated animals with COH.[3][4]
Latanoprost and Timolol Clinical Trials (General Protocol)
-
Study Design: Typically randomized, double-masked, controlled clinical trials in patients with open-angle glaucoma or ocular hypertension.
-
Intervention: Patients are randomized to receive either latanoprost (commonly 0.005% solution) once daily, timolol (commonly 0.5% solution) once or twice daily, or a placebo/control agent.
-
Efficacy Assessment: The primary outcome is the change in intraocular pressure from baseline, measured at various time points throughout the study.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Conclusion and Future Directions
The comparison between this compound and existing glaucoma treatments highlights a critical evolution in the potential management of this neurodegenerative disease. While latanoprost and timolol remain the cornerstones of IOP-lowering therapy, the neuroprotective approach of this compound offers a complementary strategy that directly addresses the cellular damage underlying vision loss in glaucoma.
Future research should focus on several key areas:
-
Topical Formulation of this compound: The development of a topical formulation is crucial for its clinical translation as an ophthalmic therapy.
-
Combination Therapy Studies: Investigating the synergistic effects of this compound when used in conjunction with IOP-lowering agents like latanoprost or timolol could reveal a more comprehensive treatment paradigm.
-
Clinical Trials: Ultimately, human clinical trials are needed to establish the safety and efficacy of this compound in patients with glaucoma.
The exploration of neuroprotective agents like this compound represents a promising frontier in the fight against glaucoma, with the potential to preserve vision beyond the sole reliance on intraocular pressure reduction.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Timolol? [synapse.patsnap.com]
- 3. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modified chronic ocular hypertension rat model for retinal ganglion cell neuroprotection [journal.hep.com.cn]
- 6. Ligustrazine protects against chronic hypertensive glaucoma in rats by inhibiting autophagy via the PI3K-Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and intraocular pressure-lowering effects of (-)Delta9-tetrahydrocannabinol in a rat model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of L-817818 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known and potential effects of the selective somatostatin (B550006) receptor 5 (sst5) agonist, L-817818, across various cell types. This document synthesizes available experimental data to offer insights into its therapeutic potential and mechanisms of action.
This compound is a potent agonist for the somatostatin receptor 5 (sst5), a G-protein coupled receptor involved in a variety of cellular processes. While detailed investigations have elucidated its effects in neuronal cells, its cross-validated performance in other critical cell types, such as cancer and endothelial cells, is an area of active research. This guide compares the established neuroprotective effects of this compound with the anticipated outcomes of sst5 activation in other cellular contexts, supported by data on somatostatin analog activities.
Comparative Efficacy of this compound and sst5 Activation Across Cell Types
The following tables summarize the documented effects of this compound in retinal ganglion cells and the reported consequences of sst5 activation in key cancer and endothelial cell lines. This comparative data provides a basis for cross-validation and hypothesis generation for future studies of this compound.
Table 1: Effects of this compound on Retinal Ganglion Cells (RGCs)
| Parameter | Observed Effect of this compound | Mechanism of Action |
| Cell Viability | Increased survival of RGCs under glaucomatous stress.[1] | Attenuation of apoptosis.[1] |
| Apoptosis | Significant reduction in TUNEL-positive RGCs.[1] | Regulation of the Bcl-2/Bax balance (increased Bcl-2, decreased Bax), and downregulation of caspase-9 and caspase-3.[1] |
| Oxidative Stress | Decreased concentrations of reactive oxygen and nitrogen species.[1] | Reduction of cellular damage from oxidative stress.[1] |
| Mitochondrial Function | Ameliorated function of the mitochondrial respiratory chain complex (MRCC).[1] | Rescue of mitochondrial activity.[1] |
Table 2: Comparative Effects of sst5 Activation in Cancer Cell Lines
| Cell Type | Effect of sst5 Agonism / Expression | Key Signaling Pathways | Alternative Somatostatin Analogs |
| Neuroendocrine Tumors (NETs) | Inhibition of hormone secretion and cell proliferation.[2][3][4] | Inhibition of adenylyl cyclase, leading to decreased cAMP; activation of phosphotyrosine phosphatases.[3] | Octreotide (targets sst2, sst3, sst5), Pasireotide (targets sst1, sst2, sst3, sst5).[2] |
| Pancreatic Cancer | Potential for inhibition of cell proliferation and migration.[5] SST5 expression is often lower in tumor tissue compared to normal tissue.[6] | Activation of sst5 can have tumor-suppressive effects.[5] | Octreotide has shown anti-proliferative and anti-migratory effects in pancreatic cancer cell lines.[5] |
| Breast Cancer | Variable effects; sst5 is expressed in a subset of breast tumors and may play a role in inhibiting cell growth.[7][8] | Can modulate MAPK signaling pathways (erk1/2, p38, JNK).[9] | Somatostatin and its analogs can inhibit mitogenic signaling and induce apoptosis.[7] |
Table 3: Comparative Effects of sst5 Activation in Endothelial Cells
| Parameter | Effect of sst5 Agonism / Expression | Key Signaling Pathways | Alternative Somatostatin Analogs |
| Angiogenesis | Inhibition of endothelial cell proliferation, suggesting an anti-angiogenic role. | Activation of sst5 may inhibit MAP kinase activation, which is associated with endothelial cell proliferation. | Octreotide and Pasireotide (SOM230) have been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). |
| Cell Proliferation | sst5 is preferentially expressed in proliferating endothelial cells. | Activation of sst5 is linked to the inhibition of proliferation. | |
| Vascular Permeability | Somatostatin can prime endothelial cells for hyperpermeability induced by other agonists. | Activation of MEK/ERK and PI3K/Akt pathways. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and cross-validation of these findings.
TUNEL Assay for Apoptosis Detection
This protocol is for the detection of DNA fragmentation in late-stage apoptosis.
1. Sample Preparation and Fixation:
-
Adherent Cells: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.
-
Suspension Cells: Centrifuge cells at 500 x g for 5 minutes, discard the supernatant, and resuspend in 4% PFA in PBS for 15-30 minutes at room temperature.
2. Permeabilization:
-
Wash the fixed cells with PBS.
-
Incubate cells in 0.25% Triton X-100 in PBS for 20 minutes at room temperature to permeabilize the membranes.
3. TdT Labeling Reaction:
-
Wash cells with deionized water.
-
(Optional) Incubate the sample with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mix containing TdT enzyme and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP).
-
Incubate the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.
4. Detection:
-
Wash the cells with PBS.
-
If an indirectly labeled dUTP was used, incubate with a fluorescently-labeled antibody (e.g., anti-BrdU-Alexa Fluor 488) for 30 minutes at room temperature.
-
Counterstain nuclei with a DNA dye such as DAPI or Hoechst.
5. Imaging:
-
Mount the coverslips or analyze the cells by fluorescence microscopy or flow cytometry.
Western Blot for Bcl-2/Bax Ratio Analysis
This protocol allows for the quantification of pro- and anti-apoptotic protein expression.
1. Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
-
Normalize the expression of Bcl-2 and Bax to a loading control (e.g., β-actin or GAPDH) and calculate the Bax/Bcl-2 ratio.
Mitochondrial Respiratory Chain Complex Activity Assay
This protocol measures the activity of the electron transport chain complexes.
1. Mitochondrial Isolation:
-
Isolate mitochondria from cultured cells using a differential centrifugation-based kit.
2. Spectrophotometric Assays:
-
Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Complex II (Succinate dehydrogenase): Measure the reduction of DCPIP at 600 nm.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the reduction of cytochrome c at 550 nm.
-
Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.
3. Data Analysis:
-
Calculate the specific activity of each complex and normalize to the total mitochondrial protein content.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SST gene hypermethylation acts as a pan‐cancer marker for pancreatic ductal adenocarcinoma and multiple other tumors: toward its use for blood‐based diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association between Somatostatin Receptor 5 Gene Polymorphisms and Pancreatic Cancer Risk and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biology of somatostatin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-817818 Specificity for Somatostatin Receptor 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-817818, a selective agonist for the somatostatin (B550006) receptor 5 (SSTR5), with other relevant somatostatin receptor ligands. The data presented herein is compiled from peer-reviewed scientific literature to support research and drug development efforts in fields such as endocrinology, oncology, and neurobiology.
Introduction to this compound and Somatostatin Receptors
Somatostatin is a naturally occurring peptide hormone that exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5. These receptors are distributed throughout the body and are involved in regulating a wide array of physiological processes, including hormone secretion, cell proliferation, and neurotransmission. The distinct tissue distribution and signaling pathways of each SSTR subtype make them attractive targets for therapeutic intervention.
This compound has been identified as a potent and selective agonist for SSTR5.[1] Its selectivity offers the potential for targeted therapeutic applications with fewer off-target effects compared to non-selective somatostatin analogs. This guide will compare the binding affinity, functional activity, and signaling pathways of this compound with other SSTR ligands.
Comparative Binding Affinity Profiles
The binding affinity of a ligand to its receptor is a primary determinant of its potency and selectivity. The following tables summarize the binding affinities (Ki or IC50 in nM) of this compound and other key somatostatin receptor ligands across all five human SSTR subtypes. Lower values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound and SSTR5-Selective/Biased Ligands
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| This compound | 3.3 | 52 | 64 | 82 | 0.4 | [1] |
| BIM-23268 | >1000 | 185 | 310 | >1000 | 1.3 | [2][3] |
| CRN02481 | >2700-fold less active than SSTR5 | 1200-fold less active than SSTR5 | 100-fold less active than SSTR5 | 15-fold less active than SSTR5 | EC50 = 0.041 | [1][4][5] |
Table 2: Binding Affinity (IC50, nM) of Clinically Relevant Somatostatin Analogs
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| Pasireotide (B1678482) | 1.5 | 1.0 | 0.25 | >100 | 0.1 | [6][7][8] |
| Octreotide | >1000 | 0.2 - 2.5 | Low affinity | >100 | Lower affinity than SSTR2 | [9] |
As the data illustrates, this compound demonstrates high affinity and selectivity for SSTR5. While pasireotide also has a high affinity for SSTR5, it is a multi-receptor ligand, binding with high affinity to SSTR1, SSTR2, and SSTR3 as well. Octreotide, a widely used clinical agent, shows marked preference for SSTR2.
Functional Activity and Downstream Signaling
The functional consequence of ligand binding is crucial for its therapeutic effect. SSTR5 activation, like other somatostatin receptors, is primarily coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
This compound Functional Profile
-
Inhibition of Hormone Secretion: this compound has been shown to inhibit growth hormone release from rat pituitary cells with an EC50 of 3.1 nM and insulin (B600854) release from mouse pancreatic islets with an EC50 of 0.3 nM.[1]
-
Neuroprotection: Studies have indicated a neuroprotective role for this compound in experimental models of glaucoma.[10]
-
Intestinal Barrier Function: this compound has been shown to protect intestinal barrier function by upregulating tight junction proteins.
-
Receptor Internalization: Interestingly, while natural somatostatin peptides induce SSTR5 internalization, synthetic high-affinity SSTR5 agonists like this compound, BIM-23244, and KE108 have been reported to not induce receptor internalization under the same conditions.[11][12][13] This lack of internalization may have implications for the duration of its signaling effects.
SSTR5 Signaling Pathway
The activation of SSTR5 by an agonist such as this compound initiates a cascade of intracellular events. The following diagram illustrates the canonical SSTR5 signaling pathway.
Experimental Protocols
This section provides a general overview of the methodologies used to characterize the binding and functional properties of SSTR5 ligands.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Step-by-Step Protocol:
-
Membrane Preparation: Cells or tissues expressing the somatostatin receptor subtypes are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.[14]
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-labeled somatostatin analog) and increasing concentrations of the unlabeled test compound (e.g., this compound).[14]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[14]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.[14]
cAMP Inhibition Assay
This functional assay measures the ability of a ligand to inhibit the production of cyclic AMP, a key second messenger in SSTR5 signaling.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Preparation: Cells stably expressing the human SSTR5 are cultured and seeded into a multi-well plate.
-
Compound Addition: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.[15]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay.[16]
-
Data Analysis: The data is plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the log concentration of the agonist to determine the EC50 value.[16]
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced translocation of the receptor from the cell surface to the interior of the cell.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Line: A cell line stably expressing SSTR5, often with a fluorescent tag (e.g., GFP), is used.[10]
-
Agonist Stimulation: The cells are treated with the agonist of interest at a specific concentration for various time points.
-
Visualization: The localization of the receptor is visualized using fluorescence microscopy. In the absence of an agonist, the fluorescence is primarily on the cell membrane. Upon agonist-induced internalization, the fluorescence appears in intracellular vesicles.
-
Quantification: Image analysis software can be used to quantify the extent of receptor internalization by measuring the increase in intracellular fluorescence intensity.[10]
Conclusion
This compound is a highly potent and selective SSTR5 agonist. Its distinct binding profile, characterized by a high affinity for SSTR5 and significantly lower affinity for other somatostatin receptor subtypes, distinguishes it from multi-receptor ligands like pasireotide and SSTR2-preferring analogs such as octreotide. The functional activity of this compound in inhibiting hormone secretion and its unique lack of induced receptor internalization highlight its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting SSTR5-mediated pathways. The experimental protocols detailed in this guide provide a foundation for the continued investigation and characterization of this compound and other SSTR5-selective compounds.
References
- 1. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. CRN02481 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pasireotide in the Personalized Treatment of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Independent Verification of L-817818's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an objective comparison of L-817818, a potent and selective somatostatin (B550006) receptor subtype 5 (sst5) agonist, with other relevant alternatives. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of its mechanism of action. The information presented is supported by experimental data from publicly available scientific literature.
Mechanism of Action of this compound
This compound exerts its effects by selectively binding to and activating the somatostatin receptor subtype 5 (sst5).[1][2] The sst5 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[3] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can influence various cellular processes, including hormone secretion and cell proliferation.
In the context of its therapeutic potential, this compound has been shown to:
-
Inhibit Hormone Secretion: It potently inhibits the release of growth hormone (GH) from rat pituitary cells and insulin (B600854) from mouse pancreatic islets.[1][2]
-
Exhibit Neuroprotective Effects: In experimental models of glaucoma, this compound reduces the loss of retinal ganglion cells (RGCs) by attenuating apoptosis (programmed cell death) and reducing oxidative stress.[4] This neuroprotective effect is mediated by regulating the balance of pro- and anti-apoptotic proteins (Bax/Bcl-2) and downregulating caspases 3 and 9.[4]
Comparative Analysis with Alternative sst5 Agonists
Several other compounds have been developed as sst5 receptor agonists. This section compares this compound with notable alternatives: Pasireotide (SOM230) and CRN02481.
Data Presentation: Quantitative Comparison of sst5 Agonists
| Compound | Receptor Binding Affinity (Ki, nM) at human sst5 | Functional Potency (EC50/IC50, nM) at human sst5 | Selectivity Profile | Key Features |
| This compound | 0.4[1][2] | 3.1 (GH inhibition)[1][2], 0.3 (insulin inhibition)[1][2] | High selectivity for sst5 over sst1, sst2, sst3, and sst4.[1][2] | Potent and selective nonpeptide agonist. Does not induce sst5 receptor internalization. |
| Pasireotide (SOM230) | 0.081[5] | - | High affinity for sst5, sst2, sst3, and sst1.[6][7] | Multi-receptor targeted somatostatin analog. Clinically used for acromegaly and Cushing's disease.[8][9][10] |
| CRN02481 | - | 0.041 (mouse sst5)[5] | Highly selective for sst5 with >2700-fold less activity at sst1, >1200-fold at sst2, >100-fold at sst3, and 15-fold at sst4.[5] | Orally bioavailable, nonpeptide agonist. Effectively suppresses insulin secretion.[11][12][13][14] |
| BIM-23206 | - | - | Selective for sst5.[15] | Investigated for effects on pituitary adenomas.[15] |
Key Comparative Insights:
-
Potency and Selectivity: this compound, Pasireotide, and CRN02481 are all highly potent sst5 agonists. However, they differ in their selectivity profiles. This compound and CRN02481 are highly selective for sst5, which may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to the multi-receptor agonist Pasireotide.
-
Receptor Internalization: A crucial difference in the mechanism of action is that while native somatostatin induces the internalization of the sst5 receptor, synthetic agonists like this compound do not. This lack of receptor internalization may lead to prolonged signaling and a distinct downstream cellular response.
-
Clinical Relevance: Pasireotide is an established clinical compound, providing a benchmark for the therapeutic potential of sst5 agonism. Head-to-head clinical trials have demonstrated its efficacy in conditions like acromegaly.[8][9][10] CRN02481 is a promising investigational drug with demonstrated efficacy in preclinical models of hyperinsulinism.[11][12][13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the verification of this compound's mechanism of action.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to the sst5 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human sst5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing a fixed concentration of a radiolabeled sst5 ligand (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14) and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled sst5 ligand).
-
Add the membrane preparation to each tube.
-
Incubate the tubes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency (EC50 or IC50) of a test compound in modulating cAMP levels through sst5 activation.
Methodology:
-
Cell Culture:
-
Use cells expressing the sst5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells.
-
Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin).
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Measurement:
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
In Vitro Insulin Secretion Assay
Objective: To assess the effect of a test compound on insulin secretion from pancreatic islets.
Methodology:
-
Islet Isolation:
-
Isolate pancreatic islets from rodents or human donors using collagenase digestion.
-
-
Static Incubation Assay:
-
Pre-incubate batches of islets in a Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM).[1]
-
Incubate the islets in KRB buffer containing either low or high glucose (e.g., 16.7 mM) in the presence of varying concentrations of the test compound for a defined period (e.g., 1 hour).[1]
-
Collect the supernatant to measure secreted insulin.
-
Lyse the islets to measure intracellular insulin content.
-
-
Insulin Measurement:
-
Quantify insulin concentrations in the supernatant and islet lysates using an ELISA or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Calculate the amount of insulin secreted as a percentage of the total insulin content.
-
Compare insulin secretion in the presence of the test compound to the control conditions.
-
Visualizations
Signaling Pathway of sst5 Activation
Caption: Signaling pathway of this compound via the sst5 receptor.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of sst5 agonists.
References
- 1. protocols.io [protocols.io]
- 2. Static insulin secretion analysis of isolated islets [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. crinetics.com [crinetics.com]
- 12. researchgate.net [researchgate.net]
- 13. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CRN02481 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. The effect of selective sst1, sst2, sst5 somatostatin receptors agonists, a somatostatin/dopamine (SST/DA) chimera and bromocriptine on the "clinically non-functioning" pituitary adenomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-817818 and Latanoprost in Experimental Glaucoma: A Replication Perspective
For Immediate Release
[City, State] – [Date] – In the landscape of neuroprotective strategies for glaucoma, the somatostatin (B550006) receptor 5 (sst5) agonist, L-817818, has demonstrated significant potential in preclinical studies. This comparison guide provides an in-depth analysis of the research findings for this compound, with a focus on replicating key experimental outcomes and comparing them against the established glaucoma medication, Latanoprost. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of ophthalmology and neuroprotection.
The primary research on this compound highlights its mechanism of action through the regulation of the Bcl-2/Bax apoptotic pathway and the mitigation of oxidative stress in a rat model of chronic ocular hypertension (COH).[1] This guide will dissect the experimental data supporting these claims and draw parallels with the known effects of Latanoprost, a prostaglandin (B15479496) F2α analogue widely used to lower intraocular pressure and which has also been shown to have neuroprotective properties.
Comparative Efficacy in Neuroprotection: A Data-Driven Overview
The neuroprotective effects of both this compound and Latanoprost have been evaluated in rodent models of glaucoma. The following tables summarize the key quantitative findings from independent studies, providing a basis for comparison.
| Parameter | Experimental Group | This compound Results | Reference |
| Retinal Ganglion Cell (RGC) Density (cells/mm²) | Control | 1956 ± 112 | [1] |
| COH + Vehicle | 1123 ± 98 | [1] | |
| COH + this compound (1 mg/kg) | 1678 ± 105 | [1] | |
| TUNEL-positive RGCs (%) | Control | 2.1 ± 0.5 | [1] |
| COH + Vehicle | 25.4 ± 3.1 | [1] | |
| COH + this compound (1 mg/kg) | 8.7 ± 1.2 | [1] |
Table 1: Neuroprotective Effects of this compound in a Chronic Ocular Hypertension (COH) Rat Model.
| Parameter | Experimental Group | Latanoprost Results | Reference |
| RGC Survival (%) | Optic Nerve Crush + Vehicle | 45.2 ± 5.8 | |
| Optic Nerve Crush + Latanoprost (0.005%) | 68.9 ± 7.3 | ||
| Caspase-3 Positive RGCs (%) | Serum Deprivation + Vehicle | 35.2 ± 4.1 | |
| Serum Deprivation + Latanoprost acid (1µM) | 15.8 ± 2.9 |
Table 2: Neuroprotective Effects of Latanoprost in Rat Models of Optic Nerve Injury and RGC Apoptosis.
Mechanism of Action: A Head-to-Head Comparison
A critical aspect of evaluating a novel therapeutic agent is understanding its mechanism of action in comparison to existing treatments. Both this compound and Latanoprost appear to exert their neuroprotective effects through the modulation of apoptosis and oxidative stress, albeit potentially through different upstream pathways.
Regulation of the Bcl-2/Bax Apoptotic Pathway
The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis. A high Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) ratio is indicative of cell survival.
| Parameter | Experimental Group | This compound Results (Relative Protein Expression) | Reference |
| Bcl-2/Bax Ratio | Control | 1.0 | [1] |
| COH + Vehicle | 0.35 ± 0.05 | [1] | |
| COH + this compound (1 mg/kg) | 0.82 ± 0.07 | [1] |
Table 3: Effect of this compound on the Bcl-2/Bax Ratio in the Retina of COH Rats.
Amelioration of Oxidative Stress
Oxidative stress is a key contributor to retinal ganglion cell death in glaucoma. The ability of a compound to reduce oxidative damage is a significant indicator of its neuroprotective potential.
| Parameter | Experimental Group | This compound Results | Reference |
| Malondialdehyde (MDA) (nmol/mg protein) | Control | 1.2 ± 0.2 | [1] |
| COH + Vehicle | 3.5 ± 0.4 | [1] | |
| COH + this compound (1 mg/kg) | 1.8 ± 0.3 | [1] | |
| Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Control | 15.2 ± 1.8 | [1] |
| COH + Vehicle | 8.1 ± 1.1 | [1] | |
| COH + this compound (1 mg/kg) | 12.9 ± 1.5 | [1] |
Table 4: Effect of this compound on Oxidative Stress Markers in the Retina of COH Rats.
Studies on Latanoprost have also indicated its capacity to reduce the levels of reactive oxygen species (ROS) in retinal ganglion cells. However, a direct quantitative comparison of its effect on specific markers like MDA and SOD in a glaucoma model is an area requiring further investigation for a comprehensive comparative analysis.
Experimental Protocols
To facilitate replication and further research, the following are detailed methodologies for the key experiments cited in this guide.
This compound Study: Chronic Ocular Hypertension (COH) Rat Model
-
Animal Model: Adult male Sprague-Dawley rats were used. Chronic ocular hypertension was induced in the right eye by injecting a hypertonic saline solution (1.75 M) into the episcleral veins to induce fibrosis of the trabecular meshwork.
-
Drug Administration: this compound (1 mg/kg) or vehicle was administered intraperitoneally once daily for 4 weeks, starting one week after the induction of COH.
-
Western Blot Analysis for Bcl-2 and Bax: Retinal tissues were homogenized in RIPA lysis buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, and β-actin overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an ECL detection system and quantified by densitometry.
-
Measurement of Oxidative Stress Markers:
-
Malondialdehyde (MDA): Retinal homogenates were mixed with a thiobarbituric acid (TBA) solution and heated. The absorbance of the resulting pink-colored complex was measured at 532 nm.
-
Superoxide Dismutase (SOD): SOD activity in retinal supernatants was measured using a commercial kit based on the inhibition of the reduction of WST-1 by superoxide anions.
-
Latanoprost Study: In Vitro and In Vivo Models
-
In Vitro RGC Apoptosis Model: A retinal ganglion cell line (RGC-5) was used. Apoptosis was induced by serum deprivation for 48 hours. Latanoprost acid (the active form of Latanoprost) was added to the culture medium at a concentration of 1 µM. Cell viability was assessed using the MTT assay, and apoptosis was quantified by immunostaining for activated caspase-3.
-
In Vivo Optic Nerve Crush Model: The optic nerve of adult rats was crushed intraorbitally for 10 seconds. Latanoprost (0.005%) or vehicle was administered topically to the eye once daily for 14 days. Retinal ganglion cell survival was quantified by retrograde labeling with Fluoro-Gold applied to the superior colliculus one week before the optic nerve crush.
Visualizing the Pathways
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for this compound study.
Conclusion and Future Directions
The available research provides compelling evidence for the neuroprotective effects of this compound in a preclinical model of glaucoma. Its clear mechanism of action, involving the modulation of the Bcl-2/Bax pathway and the reduction of oxidative stress, positions it as a promising candidate for further investigation.
A direct, head-to-head replication study comparing this compound and Latanoprost under identical experimental conditions would be invaluable. Such a study should include a comprehensive panel of apoptotic and oxidative stress markers to provide a definitive comparison of their neuroprotective efficacy and mechanisms. Future research should also explore the long-term safety and efficacy of this compound and its potential for combination therapy with existing glaucoma treatments.
This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound and to accelerate the development of novel neuroprotective therapies for glaucoma.
References
A Comparative Guide to L-817818 and Standard Somatostatin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the selective somatostatin (B550006) receptor subtype 5 (sst5) agonist, L-817818, against standard research compounds. The data presented is intended to assist researchers in selecting the appropriate tools for their studies on somatostatin receptor signaling and its physiological roles.
Performance Comparison of Somatostatin Receptor Agonists
The following tables summarize the binding affinities and functional potencies of this compound in comparison to other widely used somatostatin receptor agonists.
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin Receptor Agonists
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |
| This compound | >1000 | >1000 | >1000 | >1000 | 0.45 | [1] |
| Somatostatin-14 | 1.2 | 0.2 | 0.6 | 1.6 | 1.3 | [1] |
| Octreotide | >1000 | 0.6 | 40 | >1000 | 7.1 | [1] |
| Lanreotide | >1000 | 1.1 | 250 | >1000 | 12 | [1] |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 | [1] |
| CRN02481 | >2700 | 1200 | 100 | 15 | 0.041 | [2][3] |
Table 2: Comparative Functional Potency (EC50, nM) in cAMP Inhibition
| Compound | sst2 | sst5 | Reference |
| This compound | >1000 | 0.3 | [1] |
| Somatostatin-14 | 0.1 | 0.2 | [1] |
| Octreotide | 0.2 | 5.5 | [1] |
| Lanreotide | 0.5 | 10 | [1] |
| Pasireotide | 0.3 | 0.06 | [1] |
| CRN02481 | 320 | 0.041 | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the somatostatin receptor subtypes are prepared from cultured cells (e.g., CHO-K1 or HEK293) transfected with the respective receptor DNA. Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.[4][5]
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) and varying concentrations of the unlabeled competitor compound (e.g., this compound).[4][5]
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[6]
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following receptor activation.
-
Cell Culture and Transfection: HEK293 or CHO-K1 cells are co-transfected with the sst5 receptor and a cAMP biosensor plasmid (e.g., GloSensor-22F).[7]
-
Cell Plating: The transfected cells are plated in a 96-well plate and allowed to adhere overnight.
-
Assay Procedure: The cell culture medium is replaced with a buffer containing a cAMP-stimulating agent, typically forskolin, to increase basal cAMP levels.[8]
-
Compound Addition: The test compounds (e.g., this compound) are added at various concentrations to the wells.
-
Incubation: The plate is incubated for a specific time (e.g., 15-30 minutes) at room temperature.
-
Signal Detection: A detection reagent is added, and the luminescence is measured using a plate reader. The luminescence signal is inversely proportional to the cAMP concentration.[9]
-
Data Analysis: The data is normalized to the forskolin-only control, and the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production) is determined by non-linear regression.[7]
Insulin (B600854) Secretion Assay from Pancreatic Islets
This protocol assesses the effect of a compound on insulin secretion from isolated pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.[10]
-
Islet Culture: The isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period.[11]
-
Stimulation: The islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of the test compound (e.g., this compound) for a specific time (e.g., 60 minutes).[11][12]
-
Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The insulin concentration in the supernatant is determined using an ELISA or radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted is normalized to the total insulin content of the islets or to the number of islets. The inhibitory effect of the compound is calculated relative to the high-glucose control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: this compound mediated sst5 signaling pathway.
Caption: Experimental workflow for characterizing this compound.
References
- 1. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. protocols.io [protocols.io]
- 12. Static insulin secretion analysis of isolated islets [protocols.io]
Safety Operating Guide
Essential Safety and Disposal Guidelines for L-817818
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for the handling and disposal of L-817818, a potent and selective somatostatin (B550006) sst5 receptor agonist. The following procedures are based on general laboratory safety protocols for handling chemical compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and local regulations in conjunction with this information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound for safe handling and storage.
| Property | Value |
| Chemical Formula | C₃₃H₃₆N₄O₃ |
| Molecular Weight | 536.68 g/mol |
| CAS Number | 217480-27-8 |
| Appearance | Crystalline solid |
| Purity | 99.80% |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Condition | Temperature | Duration | Special Instructions |
| Short Term Storage | 0 - 4 °C | Days to Weeks | Dry and dark environment. |
| Long Term Storage | -20 °C | Months to Years | Dry and dark environment. |
| In Solvent | -80 °C | Up to 6 months | Protect from light, store under nitrogen.[1] |
| -20 °C | Up to 1 month | Protect from light, store under nitrogen.[1] | |
| Shipping | Ambient Temperature | As required | Shipped as a non-hazardous chemical.[2] |
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Prevent repeated freeze-thaw cycles of solutions to maintain product stability.[1]
Proper Disposal Procedures for this compound
As no specific disposal instructions from the manufacturer are available, the following guidelines are based on standard procedures for the disposal of chemical and biological waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
Experimental Protocols for Waste Segregation
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process.
-
Identify Waste Streams: Determine if the waste is considered hazardous, chemical, or biological. Waste containing this compound should be treated as chemical waste.
-
Select Appropriate Waste Containers: Use clearly labeled, leak-proof containers designated for chemical waste.
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), concentration, and any other components in the waste mixture. Do not use abbreviations or chemical formulas.
-
Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials should be placed in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound waste.
Disclaimer
The information provided in this document is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal safety review or for the specific disposal guidelines provided by your institution and local regulatory bodies. Always prioritize your institution's EHS protocols and adhere to all applicable regulations for the disposal of chemical waste.
References
Personal protective equipment for handling L-817818
Essential Safety and Handling Guide for L-817818
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a non-peptide somatostatin (B550006) subtype-5 receptor agonist.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on general laboratory safety protocols for handling research-grade chemical compounds and information provided by chemical suppliers.
I. Compound Information and Hazard Assessment
This compound is a potent and selective somatostatin sst5 receptor agonist used for research purposes.[2] It is not intended for human or veterinary use.[2] While it is shipped as a non-hazardous chemical at ambient temperature, all research compounds should be handled with care, assuming they are potentially hazardous until proven otherwise.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₆N₄O₃ | [1] |
| Molecular Weight | 536.67 g/mol | [1] |
| CAS Number | 217480-27-8 | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) | [3] |
| Storage (Short Term) | 0 - 4°C for days to weeks | [2] |
| Storage (Long Term) | -20°C for months to years | [2] |
II. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to chemical hazards.[4][5] The following PPE is mandatory when handling this compound:
-
Gloves: Nitrile or latex gloves are essential to prevent skin contact.[6] Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye Protection: Safety glasses with side shields or goggles are required to protect the eyes from splashes or aerosols.[5][6]
-
Lab Coat: A full-length lab coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: While not explicitly required based on available information, a fume hood should be used when handling the solid compound or preparing solutions to minimize inhalation risk. If working outside a fume hood, a fit-tested N95 respirator may be considered.
III. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural guidance for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the compound name and CAS number on the label match the order.
-
Store the compound according to the supplier's recommendations, typically in a cool, dark, and dry place.[2] For stock solutions, adhere to the specified temperatures and storage times to ensure stability.[3]
2. Preparation of Solutions:
-
All weighing of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
Use a dedicated and calibrated balance for weighing.
-
Select an appropriate solvent as per the experimental protocol or supplier's solubility information.
-
When dissolving, add the solvent slowly to the compound to avoid splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Always wear the required PPE during experimental procedures.
-
Handle solutions with care to avoid spills and aerosol generation.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
IV. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Solid Waste: Dispose of unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Visual Guides: Workflows and Emergency Procedures
The following diagrams illustrate the standard workflows for handling this compound and the appropriate response to an accidental spill.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
